Micronomicin
Description
Micronomicin is an aminoglycoside antibiotic which is marketed in Japan, and sold under the brand names Sagamicin and Luxomicina.
This compound is an aminoglycoside antibiotic isolated from Micromonospora sagamiensis var. nonreducans. This compound is an analog of gentamicin and has broad-spectrum activity against both gram-positive and gram-negative bacteria.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
DE 020 & DE 020 eyedrops both consist of KW 1062, benzalkonium chloride, sodium chloride, sodium hydroxide & distilled water pH 7.4; RN given refers to parent cpd; see also record for gentamicin C; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h9-19,24-28H,4-8,21-23H2,1-3H3/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYGXMICFMACRA-XHEDQWPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66803-19-8 (unspecified sulfate) | |
| Record name | Micronomicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401023736 | |
| Record name | Micronomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52093-21-7 | |
| Record name | Micronomicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52093-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Micronomicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Micronomicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Micronomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MICRONOMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AZ0R40QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Micronomicin on Bacterial Ribosomes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Micronomicin is a potent aminoglycoside antibiotic that exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis.[1][2] Like other members of the aminoglycoside class, its primary mechanism of action involves high-affinity binding to the 30S ribosomal subunit.[1][3][4] This interaction disrupts the fidelity of mRNA translation and inhibits key steps in the protein synthesis cycle, leading to the production of aberrant, non-functional proteins and ultimately, bacterial cell death.[1][4] This document provides a detailed exploration of this compound's molecular interactions with the ribosome, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core mechanisms and workflows.
Core Mechanism of Action
The bactericidal activity of this compound is a multi-step process that begins with its transport into the bacterial cell and culminates in the catastrophic failure of protein synthesis.
Binding to the 30S Ribosomal Subunit
This compound, a polycationic molecule, is actively transported across the bacterial cell membrane.[2] Once inside the cytoplasm, it specifically targets the small (30S) subunit of the 70S bacterial ribosome.[1][3] The primary binding site is located at the aminoacyl-tRNA acceptor site (A-site) within the decoding center of the 16S ribosomal RNA (rRNA), specifically at a conserved region of helix 44 (h44).[5][6]
Induction of Conformational Changes and mRNA Miscoding
The binding of this compound to the A-site induces a critical conformational change in the 16S rRNA.[7] It forces two universally conserved adenine residues, A1492 and A1493, to flip out from their helical stack within h44.[8] This drug-induced conformation mimics the state that the ribosome normally adopts only when a correct (cognate) codon-anticodon pairing occurs. By locking the A-site in this "on" state, this compound significantly lowers the accuracy of the decoding process.
This compromised proofreading function leads to the erroneous acceptance of near-cognate aminoacyl-tRNAs (tRNAs whose anticodons do not perfectly match the mRNA codon). The incorporation of incorrect amino acids into the elongating polypeptide chain results in the synthesis of non-functional or misfolded proteins.[1][4] The accumulation of these aberrant proteins can disrupt cellular functions, including compromising the integrity of the cell membrane, which further enhances aminoglycoside uptake and leads to cell death.[1][2]
Inhibition of Ribosomal Translocation and Recycling
Beyond inducing miscoding, aminoglycosides, including this compound, interfere with other crucial steps of translation:
-
Inhibition of Translocation: The binding at the h44 decoding site can physically hinder the movement of the peptidyl-tRNA from the A-site to the P-site, a process known as translocation, which is essential for the elongation of the peptide chain.[9][10] This effectively stalls protein synthesis.
-
Inhibition of Ribosome Recycling: Aminoglycosides have a secondary binding site on the large (50S) ribosomal subunit, specifically within helix 69 (H69) of the 23S rRNA.[9][10] Binding at this site can interfere with the function of Ribosome Recycling Factor (RRF), which, along with Elongation Factor G (EF-G), is responsible for dissociating the 70S ribosome into its 30S and 50S subunits after a round of translation is complete.[9] By preventing this separation, this compound traps ribosomes in an inactive state, reducing the pool of available subunits for new rounds of protein synthesis initiation.
Quantitative Data on Aminoglycoside-Ribosome Interactions
The potency of aminoglycosides is determined by their binding affinity to the ribosomal target and their ability to inhibit translation. The following table summarizes representative quantitative data for aminoglycoside interactions, providing a comparative framework for understanding this compound's activity.
| Aminoglycoside | Assay Type | Target | Measured Parameter | Value | Reference |
| Paromomycin | In Vitro Translation | E. coli Ribosomes | IC₅₀ | ~0.5 µM | [8] |
| PAR-biotin | In Vitro Translation | E. coli Ribosomes | IC₅₀ | < 1 µM | [8] |
| Gentamicin | In Vitro Translation | E. coli Ribosomes | IC₅₀ | ~1 µg/mL | [10] |
| Paromomycin | In Vitro Translation | E. coli Ribosomes | IC₅₀ | ~1 µg/mL | [10] |
| Paromomycin | Surface Plasmon Resonance | A-site RNA hairpin | Kᴅ | 130 nM | [8] |
| Kanamycin A | Competition SPR Assay | A-site RNA hairpin | IC₅₀ | ~1 µM | [8] |
| Gentamicin | Competition SPR Assay | A-site RNA hairpin | IC₅₀ | ~10 µM | [8] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᴅ (Dissociation constant) is a measure of binding affinity; a lower Kᴅ indicates higher affinity.
Experimental Protocols
The mechanisms of aminoglycoside action have been elucidated through various biochemical and biophysical assays. Detailed below are methodologies for key experiments.
In Vitro Translation Inhibition Assay (Luciferase-Based)
This assay quantifies the ability of a compound to inhibit protein synthesis in a cell-free system.
-
System Preparation: An E. coli S30 extract system containing all necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and cofactors) is prepared.
-
Template: An mRNA transcript encoding a reporter protein, such as Firefly Luciferase, is added to the system.
-
Inhibitor Addition: Serial dilutions of this compound (or other test compounds) are added to the reaction mixtures. A control reaction with no inhibitor is included.
-
Incubation: The reactions are incubated at 37°C for a set period (e.g., 30-60 minutes) to allow for translation to occur.
-
Quantification: Luciferase substrate (luciferin) is added to the reactions. The amount of active luciferase produced is quantified by measuring the resulting luminescence using a luminometer.
-
Data Analysis: The luminescence signal from each drug concentration is normalized to the no-inhibitor control. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8]
Ribosome Binding Assay (Surface Plasmon Resonance - SPR)
SPR is used to measure the real-time binding kinetics and affinity between an aminoglycoside and its rRNA target.
-
Surface Preparation: A sensor chip is functionalized with streptavidin. A biotinylated RNA hairpin that mimics the ribosomal A-site is synthesized and immobilized on the chip surface by flowing it over the chip.[11]
-
Analyte Injection: Solutions of this compound at various concentrations are flowed over the immobilized RNA surface.
-
Binding Measurement: The binding of this compound to the RNA is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This is recorded in real-time as a response in resonance units (RU).
-
Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the drug from the RNA target.
-
Data Analysis: The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the binding and dissociation curves. The equilibrium dissociation constant (Kᴅ) is then calculated as kₑ/kₐ.[8]
Ribosome Recycling Assay
This assay measures the ability of an antibiotic to inhibit the RRF and EF-G-mediated splitting of the 70S ribosome.
-
Complex Formation: 70S ribosomes are incubated with a radiolabeled tRNA (e.g., [³²P]-tRNA) and an mRNA template to form a stable post-termination complex.[9]
-
Inhibitor and Factor Addition: The post-termination complexes are diluted into a reaction buffer containing Ribosome Recycling Factor (RRF), Elongation Factor G (EF-G), GTP, and varying concentrations of this compound.
-
Incubation: The reaction is incubated at 37°C to allow for ribosome recycling to occur.
-
Separation: The reaction mixture is filtered through a double-membrane system. The top membrane retains the intact 70S ribosomes, while the bottom membrane captures the dissociated 50S subunits (to which the radiolabeled tRNA remains bound after subunit splitting).[9]
-
Quantification: The radioactivity on the bottom membrane is measured using a scintillation counter. A decrease in radioactivity indicates inhibition of ribosome recycling.
-
Data Analysis: The extent of inhibition is calculated for each drug concentration relative to a no-drug control.
Visualizations of Mechanisms and Workflows
The following diagrams illustrate the key pathways and processes involved in this compound's mechanism of action.
Caption: Overall mechanism of this compound action.
Caption: A-site binding and induction of miscoding.
Caption: Workflow for a luciferase-based translation assay.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 3. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Detection and Quantification of Ribosome Inhibition by Aminoglycoside Antibiotics in Living Bacteria Using an Orthogonal Ribosome-Controlled Fluorescent Reporter - PMC [pmc.ncbi.nlm.nih.gov]
Micronomicin: A Technical Guide to its Discovery, Origin, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the aminoglycoside antibiotic, micronomicin. It details its discovery, microbial origin, physicochemical properties, and mechanism of action. The guide also outlines the experimental methodologies for its production, isolation, and characterization, and presents its antibacterial activity profile.
Introduction
This compound, also known as sagamicin, is a potent aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Discovered and developed by Kyowa Hakko Kogyo Co., Ltd., it is a natural product of the actinomycete Micromonospora sagamiensis var. nonreducans.[1] Structurally, this compound is an analog of gentamicin.[2] This guide serves as a comprehensive resource for scientific professionals engaged in antibiotic research and development.
Physicochemical Properties
This compound is a white to off-white powder that is freely soluble in water. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H41N5O7 | [2] |
| Molecular Weight | 463.6 g/mol | [2] |
| Appearance | White to off-white powder | |
| Solubility | Freely soluble in water | |
| Melting Point | 260°C (decomposes) | |
| Optical Rotation | +110° to +130° | |
| pH (in solution) | 3.5 - 5.5 |
Mechanism of Action
Like other aminoglycoside antibiotics, this compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target of this compound is the 30S ribosomal subunit. Its binding to the 30S subunit interferes with the initiation of protein synthesis and causes misreading of the mRNA template. This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.
Antibacterial Spectrum
This compound demonstrates a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is comparable to that of gentamicin against many clinical isolates.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.2 - 1.6 |
| Staphylococcus epidermidis | 0.4 - 3.1 |
| Escherichia coli | 0.4 - 6.3 |
| Klebsiella pneumoniae | 0.4 - 6.3 |
| Pseudomonas aeruginosa | 0.8 - 12.5 |
| Proteus vulgaris | 0.8 - 6.3 |
| Serratia marcescens | 0.8 - 12.5 |
Experimental Protocols
Fermentation of Micromonospora sagamiensis for this compound Production
This protocol describes a representative method for the cultivation of Micromonospora sagamiensis to produce this compound.
5.1.1. Media Composition
A suitable fermentation medium for Micromonospora sagamiensis includes:
-
Dextrin: 1%
-
Glucose: 1%
-
Yeast Extract: 0.5%
-
Calcium Carbonate (CaCO3): 0.1%
5.1.2. Inoculum Preparation
-
Aseptically transfer a loopful of Micromonospora sagamiensis from a stock culture to a seed medium with a similar composition to the production medium.
-
Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.
5.1.3. Fermentation Process
-
Sterilize the production medium in a fermenter.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation at 28-30°C with controlled aeration and agitation. The pH should be maintained between 6.8 and 7.2.
-
Monitor the fermentation for this compound production over a period of 5-7 days. A mutant strain of M. sagamiensis ATCC 21826 has been reported to yield up to 263 U/ml of this compound in a 7.5 L fermenter under optimized conditions.[3]
Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of this compound from the fermentation broth.
-
Cell Removal: At the end of the fermentation, adjust the pH of the broth to 2.0 with an acid (e.g., sulfuric acid) and stir. Separate the mycelium from the broth by centrifugation or filtration.
-
Cation Exchange Chromatography:
-
Adjust the pH of the supernatant to 7.0.
-
Apply the supernatant to a column packed with a weak cation exchange resin (e.g., Amberlite IRC-50, NH4+ form).
-
Wash the column with deionized water to remove impurities.
-
Elute the bound this compound with a dilute solution of ammonium hydroxide (e.g., 0.5 N).
-
-
Further Purification:
-
The eluted fractions containing this compound can be further purified using another ion-exchange resin (e.g., Diaion HPK-25) and/or charcoal chromatography.
-
Monitor the fractions for the presence of this compound using a suitable analytical method such as HPLC.
-
-
Concentration and Drying: Combine the purified fractions, concentrate them under reduced pressure, and then lyophilize to obtain this compound as a dry powder.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation analysis in tandem mass spectrometry (MS/MS) provides information about the different structural components of the molecule and how they are connected.
Bioactivity Assay: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., to a concentration of 5 x 10^5 CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Biosynthetic Pathway and Experimental Workflow
The biosynthesis of this compound in Micromonospora sagamiensis is closely related to the well-studied gentamicin biosynthetic pathway. It is a complex process involving a series of enzymatic reactions that modify a central aminocyclitol core. Studies with blocked mutants of M. sagamiensis have provided insights into the biosynthetic steps.[4] For instance, some mutants were found to accumulate intermediates of the gentamicin pathway, suggesting shared enzymatic machinery.[4]
The following diagrams illustrate a proposed biosynthetic pathway for this compound and a general experimental workflow for its discovery and production.
Caption: A proposed biosynthetic pathway for this compound.
Caption: A general experimental workflow for this compound.
Conclusion
This compound is a valuable member of the aminoglycoside class of antibiotics, distinguished by its broad antibacterial spectrum and favorable safety profile compared to some of its counterparts. This technical guide provides a foundational understanding of its discovery, properties, and the scientific methodologies employed in its study. Further research into its biosynthetic pathway and potential for synthetic modification could lead to the development of new and improved aminoglycoside antibiotics.
References
- 1. Micromonospora sagamiensis - Wikipedia [en.wikipedia.org]
- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Femtosecond laser-based mutagenesis strategy for this compound production enhancement of Micromonospora sagamiensis ATCC 21826 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sagamicin and the related aminoglycosides: fermentation and biosynthesis. I. Biosynthetic studies with the blocked mutants of Micromonospora sagamiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Micronomicin's Impact on Protein Synthesis in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Micronomicin is a member of the aminoglycoside class of antibiotics, known for their potent, broad-spectrum bactericidal activity.[1] The primary mechanism of action for aminoglycosides is the inhibition of protein synthesis, a fundamental process for bacterial viability and proliferation.[1] By binding to the bacterial ribosome, these antibiotics disrupt the faithful translation of messenger RNA (mRNA) into proteins, leading to a cascade of events that culminates in cell death.[1] This guide will delve into the specific effects of this compound on protein synthesis in the model organism Escherichia coli.
Mechanism of Action: Targeting the Bacterial Ribosome
The bacterial 70S ribosome, composed of a 30S small subunit and a 50S large subunit, is the primary target of aminoglycoside antibiotics.[1] this compound, like other aminoglycosides, is understood to bind to the 16S ribosomal RNA (rRNA) within the 30S subunit. This binding event has several critical consequences for the fidelity and efficiency of protein synthesis.
Induction of Codon Misreading
The binding of this compound to the 30S subunit is believed to distort the A-site (aminoacyl-tRNA binding site), impairing the ribosome's proofreading capability.[1] This leads to the misreading of mRNA codons, resulting in the incorporation of incorrect amino acids into the nascent polypeptide chain. The accumulation of these aberrant, non-functional, or misfolded proteins disrupts cellular processes and contributes to the bactericidal effect.[1]
Inhibition of Translocation
In addition to causing misreading, aminoglycosides can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This can slow down or halt protein synthesis altogether, preventing the production of essential cellular proteins. Studies on other aminoglycosides like gentamicin and paromomycin in live E. coli cells have shown a two- to four-fold slowdown in translation elongation.[2]
Disruption of the Cell Envelope
The synthesis of faulty proteins induced by aminoglycosides can have secondary effects on the bacterial cell envelope.[3] The integration of aberrant proteins into the cell membrane can compromise its integrity, leading to increased permeability and leakage of cellular contents, further contributing to cell death.[3]
Quantitative Analysis of Protein Synthesis Inhibition
Table 1: General Inhibitory Concentrations of Aminoglycosides against E. coli
| Aminoglycoside | Parameter | Concentration (µg/mL) | Reference |
| Gentamicin | MIC | 0.5 - 32 | [5] |
| Apramycin | MIC | 0.5 - 32 | [5] |
| Gentamicin | Complete Growth Inhibition | > 1 | [5] |
| Apramycin | Complete Growth Inhibition | > 10 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the effect of antimicrobial agents like this compound on protein synthesis in E. coli.
In Vitro Transcription-Translation (TX-TL) Assay
This assay allows for the quantification of protein synthesis in a cell-free environment, providing a direct measure of an antibiotic's inhibitory effect on the translational machinery.
4.1.1. Preparation of E. coli S30 Extract [6][7]
-
Culture E. coli (e.g., BL21 DE3) in 2xYT+P media to an OD600 of 1.5-2.0.
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with cold S30A buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
Resuspend the final pellet in S30A buffer (1 mL per gram of wet cell paste).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (S30 extract) and incubate at 37°C for 80 minutes to degrade endogenous mRNA and nucleic acids.
-
Dialyze the extract against S30B buffer (same as S30A but with 0.5 mM DTT) overnight at 4°C.
-
Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C.
-
Aliquot the supernatant and store at -80°C.
4.1.2. In Vitro Translation Reaction [1]
-
Prepare a reaction mixture containing:
-
S30 extract
-
Amino acids
-
Energy source (ATP, GTP)
-
Energy regenerating system (phosphoenolpyruvate and pyruvate kinase)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Varying concentrations of this compound.
-
-
Incubate the reaction at 37°C.
-
Monitor the synthesis of the reporter protein over time by measuring fluorescence or luminescence.
-
Calculate the rate of protein synthesis and determine the IC50 of this compound.
Cell Viability Assay
This assay measures the effect of the antibiotic on the overall viability of the bacterial cells.
4.2.1. Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a serial dilution of this compound in a suitable growth medium (e.g., Luria-Bertani broth).
-
Inoculate each dilution with a standardized suspension of E. coli.
-
Incubate the cultures overnight at 37°C.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Signaling Pathways and Logical Relationships
While specific signaling pathways in E. coli directly targeted by this compound are not well-defined, the inhibition of protein synthesis is known to trigger a general stress response. This can involve the upregulation of chaperones to deal with misfolded proteins and the activation of pathways involved in cell envelope stress. The overall mechanism from drug entry to cell death can be visualized as a logical workflow.
Caption: Mechanism of this compound action in E. coli.
The following diagram illustrates a typical experimental workflow for assessing the impact of an antibiotic on bacterial protein synthesis.
References
- 1. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the inhibition of protein synthesis on the Escherichia coli cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Review [new antibiotics series III]: this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for Implementing an Escherichia coli Based TX-TL Cell-Free Expression System for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Micronomicin Toxicity Profiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Micronomicin, an aminoglycoside antibiotic, demonstrates potent efficacy against a broad spectrum of bacteria. As with other members of the aminoglycoside class, its clinical utility is tempered by potential nephrotoxicity and ototoxicity. This technical guide provides a comprehensive overview of the preliminary toxicity profile of this compound, drawing from available preclinical data. It details the molecular mechanisms of toxicity, summarizes key quantitative data from animal studies, outlines experimental protocols for assessing toxicity, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the ongoing evaluation of this compound's safety profile.
Introduction to this compound
This compound is an aminoglycoside antibiotic derived from Micromonospora sagamiensis. It shares a structural resemblance to gentamicin and exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, like other aminoglycosides, involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death[1]. While effective, the therapeutic window of aminoglycosides is narrowed by dose-dependent toxicities, primarily affecting the kidneys and the inner ear. Preliminary studies suggest that this compound may possess a more favorable safety profile compared to older aminoglycosides, such as gentamicin, exhibiting lower renal and aural toxicity[2].
Mechanisms of this compound-Induced Toxicity
The toxicity of this compound is intrinsically linked to the mechanisms characteristic of the aminoglycoside class. The primary sites of toxicity are the proximal tubule cells of the kidney and the hair cells of the inner ear.
Nephrotoxicity
Aminoglycoside-induced nephrotoxicity is a well-documented adverse effect that occurs in a significant percentage of therapeutic courses[3]. The process is initiated by the accumulation of the drug in the renal cortex[4].
-
Cellular Uptake: Following glomerular filtration, cationic this compound binds to anionic phospholipids on the brush border membrane of proximal tubule cells. This interaction facilitates uptake into the cells via endocytosis.
-
Lysosomal Dysfunction: Once inside the cell, this compound accumulates within lysosomes, leading to lysosomal swelling and dysfunction[2]. This is a key event in the toxic cascade.
-
Oxidative Stress and Apoptosis: The accumulation of the drug is thought to trigger the generation of reactive oxygen species (ROS), leading to mitochondrial damage, release of pro-apoptotic factors, and eventual cell death via apoptosis[4].
The signaling cascade involves the activation of various intracellular pathways that culminate in cellular injury.
References
An In-Depth Technical Guide on the Basic Research Applications of Micronomicin in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micronomicin is an aminoglycoside antibiotic derived from Micromonospora sagamiensis.[1] As a member of the gentamicin family, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4] This technical guide provides an in-depth overview of the fundamental applications of this compound in microbiological research, focusing on its mechanism of action, antimicrobial spectrum, and the molecular basis of bacterial resistance. Detailed experimental protocols and visualizations are provided to facilitate its use as a research tool.
Mechanism of Action
This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis.[5][6] The primary target of this compound is the 30S ribosomal subunit of the bacterial ribosome.[5][6] The binding of this compound to the 16S rRNA within the 30S subunit induces a conformational change, leading to the misreading of mRNA codons during translation.[5] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins. Ultimately, this disruption of protein synthesis leads to bacterial cell death.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility of Pseudomonas aeruginosa Isolated from Cystic Fibrosis Patients in Northern Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of minocycline combined with aminoglycosides against Klebsiella pneumoniae carbapenemase-producing K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Micronomicin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Micronomicin is an aminoglycoside antibiotic with activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit. Accurate in vitro susceptibility testing is crucial for research and development of this antimicrobial agent.
This document provides detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standard methods such as broth microdilution, agar dilution, and disk diffusion. These protocols are based on the general guidelines for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Important Note: As of late 2025, specific clinical breakpoints and quality control (QC) ranges for this compound are not listed in the current publicly available documents from major standards organizations like CLSI and EUCAST.[1][2][3][4] Therefore, the protocols described herein are generalized methods for aminoglycoside testing. Researchers must perform appropriate validation studies to establish their own internal quality control ranges and interpretive criteria based on the specific application and bacterial species being tested.
Data Presentation: Key Experimental Parameters
The following tables summarize critical parameters that are essential for the reproducibility and accuracy of this compound susceptibility testing.
Table 1: Recommended Quality Control (QC) Strains for Aminoglycoside Susceptibility Testing
| QC Strain | ATCC Number | Gram Stain | Rationale for Inclusion |
| Escherichia coli | ATCC 25922 | Negative | Commonly used wild-type strain for QC of tests with Enterobacterales.[5] |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | Recommended for QC of testing anti-pseudomonal agents.[5] |
| Staphylococcus aureus | ATCC 29213 | Positive | Recommended for broth dilution QC with Gram-positive cocci.[5] |
| Staphylococcus aureus | ATCC 25923 | Positive | Recommended for disk diffusion QC with Gram-positive cocci.[5] |
| Enterococcus faecalis | ATCC 29212 | Positive | Recommended for QC of tests with enterococci.[5] |
Note: Specific acceptable MIC or zone diameter ranges for this compound with these strains are not provided by CLSI or EUCAST and must be determined in-house.
Table 2: Standard Inoculum Preparation
| Method | Initial Suspension | Standardized Turbidity | Final Inoculum Density |
| Direct Colony Suspension | Suspend isolated colonies in saline or broth. | 0.5 McFarland Standard | Broth Dilution: ~5 x 10^5 CFU/mLAgar Dilution: ~1 x 10^4 CFU/spot |
| Log-Phase Growth | Grow culture in broth to log phase. | Adjust to 0.5 McFarland Standard | Broth Dilution: ~5 x 10^5 CFU/mLAgar Dilution: ~1 x 10^4 CFU/spot |
Table 3: Incubation Conditions for Susceptibility Testing
| Parameter | Condition | Rationale |
| Temperature | 35 ± 2°C | Optimal growth temperature for most clinically relevant bacteria. |
| Atmosphere | Ambient Air | Required for aerobic and facultative anaerobic bacteria. |
| Duration | 16 - 20 hours | Standardized time to allow for sufficient bacterial growth for accurate endpoint reading.[1] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid growth medium.
Materials:
-
This compound sulfate powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial culture in log phase or overnight culture
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum dilution
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh this compound sulfate powder and dissolve it in a suitable sterile solvent (e.g., water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Account for the potency of the powder.
-
Prepare Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
-
Prepare Standardized Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculate Plates: Within 15 minutes of standardization, add the appropriate volume of the diluted inoculum to each well of the microtiter plate.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye.
Protocol 2: Agar Dilution Method for MIC Determination
This method is considered a reference method for MIC determination and involves incorporating the antibiotic into the agar medium.
Materials:
-
This compound sulfate powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture and standardization materials as in Protocol 1
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Prepare this compound Stock Solution: Prepare as described in the broth microdilution protocol.
-
Prepare Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Add the appropriate volume of this compound stock solution to a series of flasks of molten agar to achieve the desired final concentrations (in twofold dilutions). Mix well.
-
Pour the antibiotic-containing agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature. A control plate with no antibiotic should also be prepared.
-
-
Prepare Standardized Inoculum: Prepare the inoculum and standardize to a 0.5 McFarland turbidity. This suspension is then further diluted to yield a final inoculum of approximately 1 x 10^4 CFU per spot.
-
Inoculate Plates: Spot-inoculate the prepared agar plates with the bacterial suspension using an inoculum replicating device.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or one or two colonies at the inoculation spot.
Protocol 3: Disk Diffusion Method
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antibiotic-impregnated paper disk.
Materials:
-
This compound disks (concentration must be validated)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial culture and standardization materials as in Protocol 1
-
Sterile cotton swabs
-
Forceps
-
Ruler or caliper
Procedure:
-
Prepare MHA Plates: Use MHA plates with a depth of 4 mm. Ensure the surface is dry before use.
-
Prepare Standardized Inoculum: Prepare an inoculum suspension adjusted to a 0.5 McFarland standard.
-
Inoculate Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
-
Apply Disks: Within 15 minutes of inoculation, use sterile forceps to place the this compound disk onto the agar surface. Gently press the disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters.
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Agar Dilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
Standardized Method for Micronomicin MIC Determination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micronomicin is an aminoglycoside antibiotic effective against a range of bacterial pathogens. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for susceptibility testing, research, and drug development. This document provides detailed protocols for determining the MIC of this compound using standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Note: As of the latest review, specific quality control (QC) MIC ranges for this compound against standard QC strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213) are not officially published by CLSI or EUCAST. Therefore, it is imperative for individual laboratories to establish and validate their own internal QC ranges based on the general guidelines provided by these organizations.
Mechanism of Action of this compound
This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][2] The primary target is the 30S ribosomal subunit.[1][2] Binding of this compound to the 30S subunit leads to misreading of the mRNA template, resulting in the production of non-functional or toxic proteins.[1][2] This disruption of protein synthesis ultimately leads to bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the Broth Microdilution and Agar Dilution methods. These are based on established CLSI and EUCAST guidelines.
Protocol 1: Broth Microdilution MIC Assay
This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
This compound sulfate powder
-
Sterile distilled water or other appropriate solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains:
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Staphylococcus aureus ATCC 29213
-
-
Sterile petri dishes, tubes, and pipettes
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound sulfate powder.
-
Calculate the amount of solvent needed to achieve a stock concentration of at least 1280 µg/mL, accounting for the potency of the powder.
-
Dissolve the powder in the appropriate sterile solvent (typically water).
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well.
-
The eleventh well in each row serves as a positive control (no antibiotic), and the twelfth well serves as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The positive control well should show clear growth, and the negative control well should be clear.
-
Caption: Broth Microdilution Experimental Workflow.
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating various concentrations of this compound into an agar medium, which is then spot-inoculated with the test organisms.
Materials:
-
This compound sulfate powder
-
Sterile distilled water or other appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains (as listed in Protocol 1)
-
Sterile petri dishes, tubes, and pipettes
-
Inoculum replicating apparatus (optional)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the Broth Microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add 1 part of each this compound dilution to 9 parts of molten agar to achieve the final desired concentrations. Mix well and pour into sterile petri dishes.
-
Allow the agar to solidify completely.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspensions. An inoculum replicating apparatus can be used to deliver a standardized volume.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation site is disregarded.
-
Data Presentation
Quality Control
Regular testing of QC strains is essential to ensure the accuracy and reproducibility of the MIC determination method. The results should fall within an established acceptable range.
Table 1: Quality Control Strains for this compound MIC Determination
| Quality Control Strain | ATCC Number | Recommended Testing Method(s) | Expected MIC Range (µg/mL) |
| Escherichia coli | 25922 | Broth Microdilution, Agar Dilution | Not Established |
| Pseudomonas aeruginosa | 27853 | Broth Microdilution, Agar Dilution | Not Established |
| Staphylococcus aureus | 29213 | Broth Microdilution, Agar Dilution | Not Established* |
*As of the date of this document, official CLSI or EUCAST QC ranges for this compound have not been published. Laboratories should establish their own internal QC ranges based on at least 20 independent measurements.
Conclusion
The Broth Microdilution and Agar Dilution methods provide reliable and reproducible means for determining the MIC of this compound. Adherence to these standardized protocols, including the diligent use of quality control strains and the establishment of internal QC ranges, is critical for generating accurate and meaningful susceptibility data. This information is invaluable for guiding clinical therapy, monitoring for the emergence of resistance, and advancing antimicrobial research and development.
References
Application Notes and Protocols for Preparing Micronomicin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, quality control, and storage of Micronomicin stock solutions for routine laboratory use. This compound is an aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Material and Equipment
Table 1: Materials and Equipment
| Item | Description |
| Chemicals | This compound Sulfate powder (or this compound base) |
| Sterile, deionized, or distilled water (H₂O) | |
| Phosphate-Buffered Saline (PBS), pH 7.2 (optional solvent) | |
| Equipment | Analytical balance |
| Spatula | |
| Weighing paper/boat | |
| Sterile conical tubes (e.g., 15 mL or 50 mL) | |
| Vortex mixer | |
| Ultrasonic bath (optional, to aid dissolution) | |
| Sterile syringe filters (0.22 µm pore size) | |
| Sterile syringes | |
| Sterile microcentrifuge tubes or cryovials for aliquoting | |
| Pipettes and sterile pipette tips | |
| Personal Protective Equipment (PPE): lab coat, gloves, safety glasses |
This compound Properties
A summary of the key properties of this compound is provided in Table 2.
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₁N₅O₇ | [1][4] |
| Molecular Weight | 463.57 g/mol (base) | [1][2] |
| CAS Number | 52093-21-7 (base), 66803-19-8 (sulfate) | [1][4][5] |
| Appearance | White to off-white powder | [6] |
| Solubility | Freely soluble in water.[7] H₂O: up to 250 mg/mL.[1][2] PBS (pH 7.2): 2 mg/mL.[8] | |
| Storage (Powder) | -20°C | [1][8] |
| Stability (Powder) | ≥ 2 years at -20°C | [1] |
Preparation of this compound Stock Solution (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL stock solution, a common concentration for laboratory use. Adjustments can be made as needed based on experimental requirements.
3.1. Calculation
To prepare a desired volume of a stock solution with a specific concentration, use the following formula:
Weight (mg) = Concentration (mg/mL) x Volume (mL)
For example, to prepare 10 mL of a 10 mg/mL stock solution, you would need 100 mg of this compound powder.
When using a salt form of the antibiotic (e.g., this compound Sulfate), it is crucial to account for the potency of the powder, which is typically provided by the manufacturer (e.g., in µg/mg). The following formula can be used for a more precise calculation[9]:
Weight (mg) = (Volume (mL) x Desired Concentration (µg/mL)) / Potency (µg/mg)
3.2. Protocol
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Tare a sterile weighing boat or paper on an analytical balance. Carefully weigh the required amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile water to the tube. For instance, for a 10 mg/mL solution, if you weighed 100 mg of powder, add 10 mL of sterile water.
-
Mixing: Tightly cap the tube and vortex until the powder is completely dissolved. If dissolution is slow, the solution can be gently warmed to 37°C or placed in an ultrasonic bath for a short period.[2]
-
Sterilization: Draw the dissolved this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.[10] Filter-sterilize the solution into a new sterile conical tube. This step is crucial as autoclaving can inactivate the antibiotic.[11]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents contamination of the entire stock during repeated use and minimizes freeze-thaw cycles.[2][3]
-
Labeling: Clearly label each aliquot with the name of the antibiotic, concentration, date of preparation, and storage temperature.
3.3. Storage and Stability
Proper storage is essential to maintain the activity of the this compound stock solution.
Table 3: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Stability | Reference |
| -20°C | Up to 1 month | [2][3] |
| -80°C | Up to 6 months | [2][3] |
Note: Avoid repeated freeze-thaw cycles as this can degrade the antibiotic.[2][3]
Quality Control
To ensure the biological activity of the prepared this compound stock solution, a quality control check is recommended. This typically involves determining the Minimum Inhibitory Concentration (MIC) against a reference bacterial strain.
4.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
-
Prepare Bacterial Inoculum: Culture a susceptible reference strain (e.g., Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 29213) in appropriate broth media to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[9]
-
Serial Dilutions: Prepare a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using sterile broth. The concentration range should encompass the expected MIC for the control strain.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth. Compare the obtained MIC value with the established quality control ranges for the reference strain.
Mechanism of Action
This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[5][12] It binds to the 30S ribosomal subunit, causing misreading of the mRNA template and leading to the production of non-functional or toxic proteins.[6][12][13] This disruption of protein synthesis is fatal to the bacterial cell.
Caption: Mechanism of action of this compound.
Experimental Workflow
The overall workflow for preparing and validating this compound stock solutions is depicted below.
Caption: Workflow for this compound stock solution preparation.
References
- 1. This compound | 52093-21-7 | MOLNOVA [molnova.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C20H41N5O7 | CID 3037206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.p212121.com [store.p212121.com]
- 6. toku-e.com [toku-e.com]
- 7. gbiosciences.com [gbiosciences.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 12. What is this compound Sulfate used for? [synapse.patsnap.com]
- 13. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
Application Notes and Protocols: Synergistic Use of Micronomicin and β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of aminoglycosides, such as Micronomicin, and β-lactam antibiotics represents a well-established strategy to combat severe bacterial infections, particularly those caused by Gram-negative bacteria. This combination often exhibits a synergistic effect, where the combined antibacterial activity is greater than the sum of their individual effects. These application notes provide a comprehensive overview of the underlying mechanisms, experimental protocols to evaluate synergy, and representative data on this important antibiotic combination.
Mechanism of Synergistic Action
The primary mechanism behind the synergy between β-lactam antibiotics and aminoglycosides lies in their distinct but complementary modes of action. β-lactam antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a compromised and more permeable cell wall.[1][2][3] This disruption of the cell's primary defense allows for enhanced uptake of the aminoglycoside, this compound. Once inside the bacterial cell, this compound binds to the 30S ribosomal subunit, interfering with protein synthesis and ultimately leading to bacterial cell death.[1] This cooperative action allows for more effective bacterial killing than either agent could achieve alone.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of synergy between β-lactam antibiotics and this compound.
Quantitative Data Presentation
While specific quantitative synergy data for this compound in combination with various β-lactams is not extensively published, the following tables present representative data for other aminoglycosides, such as amikacin and gentamicin, which demonstrate the expected synergistic interactions. This data is intended to be illustrative of the type of results obtained from synergy testing.
Table 1: Representative Checkerboard Synergy Data for an Aminoglycoside (Amikacin) and a β-Lactam (Cefazolin) against Klebsiella spp. [4]
| Isolate | MIC of Amikacin Alone (µg/mL) | MIC of Cefazolin Alone (µg/mL) | MIC of Amikacin in Combination (µg/mL) | MIC of Cefazolin in Combination (µg/mL) | FIC Index* | Interpretation |
| K. pneumoniae 1 | 4 | 64 | 1 | 16 | 0.5 | Synergy |
| K. pneumoniae 2 | 2 | 128 | 0.5 | 32 | 0.5 | Synergy |
| K. pneumoniae 3 | 8 | 32 | 2 | 8 | 0.5 | Synergy |
| K. pneumoniae 4 | 4 | >256 | 1 | 64 | <0.5 | Synergy |
*Fractional Inhibitory Concentration (FIC) Index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FIC index of ≤ 0.5, additivity/indifference as an FIC index of > 0.5 to 4, and antagonism as an FIC index of > 4.
Table 2: Representative Time-Kill Assay Results for an Aminoglycoside and a β-Lactam Combination
| Time (hours) | Bacterial Count (log10 CFU/mL) - Control | Bacterial Count (log10 CFU/mL) - this compound (Simulated) | Bacterial Count (log10 CFU/mL) - β-Lactam (Simulated) | Bacterial Count (log10 CFU/mL) - Combination (Simulated) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 4 | 7.2 | 5.5 | 6.5 | 4.0 |
| 8 | 8.5 | 5.0 | 6.2 | 2.5 |
| 24 | 9.1 | 4.8 | 5.8 | <2.0 (Below limit of detection) |
This table presents simulated data based on typical outcomes of time-kill assays, demonstrating a significant reduction in bacterial count with the combination therapy compared to individual agents.[5][6] Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Experimental Protocols
Checkerboard Assay for In Vitro Synergy Testing
The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of an antibiotic combination.[7][8][9][10]
Caption: Workflow for the checkerboard synergy assay.
-
Preparation of Antibiotics: Prepare stock solutions of this compound and the chosen β-lactam antibiotic in an appropriate solvent. Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to each well. Aliquot 50 µL of each dilution of this compound along the y-axis (rows) and 50 µL of each dilution of the β-lactam along the x-axis (columns). This creates a matrix of antibiotic concentrations. Include wells for each antibiotic alone as controls.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation and Incubation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate. Incubate the plate at 35-37°C for 16-24 hours.
-
Data Analysis: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.
-
FIC Index Calculation: For each well showing no growth, calculate the FIC Index as described in the footnote of Table 1. The lowest FIC index obtained for the combination determines the nature of the interaction.
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[5][11][12]
Caption: Workflow for time-kill curve analysis.
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase in CAMHB. Adjust the turbidity to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
Assay Setup: Prepare flasks or tubes containing CAMHB with the following conditions:
-
Growth control (no antibiotic)
-
This compound at a clinically relevant concentration (e.g., 1x or 0.5x MIC)
-
β-lactam antibiotic at a clinically relevant concentration (e.g., 1x or 0.5x MIC)
-
The combination of this compound and the β-lactam at the same concentrations.
-
-
Inoculation and Sampling: Inoculate each flask with the prepared bacterial suspension. Incubate at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubation and Analysis: Incubate the plates at 37°C for 18-24 hours, then count the colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time for each condition.
-
Interpretation: Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[5]
Conclusion
The combination of this compound and β-lactam antibiotics is a potent therapeutic strategy rooted in a clear synergistic mechanism. The provided protocols for checkerboard and time-kill assays are standard methods for quantifying this synergy in a research or drug development setting. The illustrative data highlights the potential for this combination to achieve enhanced bacterial killing, which can be critical for overcoming antibiotic resistance and improving clinical outcomes. Researchers are encouraged to adapt these protocols to their specific bacterial strains and β-lactam partners of interest to fully characterize the potential of this important antibiotic combination.
References
- 1. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synergism between amikacin and cefazolin against Klebsiella: in vitro studies and effect on the bactericidal activity of serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Kill Curves versus MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Micronomicin in Human Plasma by LC-MS/MS
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H41N5O7 | CID 3037206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS Method Package for Aminoglycoside Antibiotics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols: Testing Micronomicin Synergy with Other Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micronomicin is an aminoglycoside antibiotic with a spectrum of activity primarily against Gram-negative bacteria. In an era of increasing antimicrobial resistance, combination therapy is a crucial strategy to enhance efficacy, broaden coverage, and reduce the development of resistant strains. Combining this compound with other classes of antimicrobials, particularly those that inhibit cell wall synthesis such as β-lactams (e.g., penicillins, cephalosporins) and glycopeptides (e.g., vancomycin), can lead to synergistic interactions. This synergy often arises from the initial disruption of the bacterial cell wall by the partner drug, which facilitates the uptake of this compound to its ribosomal target.[1]
These application notes provide detailed protocols for assessing the synergistic potential of this compound in combination with other antimicrobial agents using two standard in vitro methods: the checkerboard assay and the time-kill curve assay.
Key Concepts in Synergy Testing
-
Synergy: The combined effect of two antimicrobials is significantly greater than the sum of their individual effects.
-
Indifference: The combined effect is equal to the sum of their individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobials.[2][3]
Materials and Reagents:
-
This compound powder (analytical grade)
-
Partner antimicrobial powder (e.g., Piperacillin, Vancomycin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD measurements)
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the partner antimicrobial in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Plate Setup:
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
In the first column, add 100 µL of the partner antimicrobial stock solution to the wells in row A. This will be the highest concentration. Perform serial twofold dilutions down the column by transferring 100 µL from the well above to the well below, discarding the final 100 µL from the last well.
-
Similarly, in the first row, add 100 µL of the this compound stock solution to the wells in column 1. Perform serial twofold dilutions across the row.
-
This creates a gradient of the partner antimicrobial in the columns and this compound in the rows.
-
The final well (H12) should contain only broth and the bacterial inoculum to serve as a growth control.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antimicrobial that inhibits visible growth.
Data Analysis and Interpretation:
The Fractional Inhibitory Concentration (FIC) Index is calculated as follows[2][3]:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time, assessing the rate and extent of bacterial killing.[1][4][5]
Materials and Reagents:
-
This compound and partner antimicrobial stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to mid-logarithmic phase, then diluted to ~5 x 10^5 CFU/mL in flasks)
-
Sterile culture flasks
-
Shaking incubator (35°C ± 2°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Test Flasks: Prepare flasks containing CAMHB with the following:
-
No antimicrobial (growth control)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Partner antimicrobial alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
This compound and partner antimicrobial in combination (at the same sub-inhibitory concentrations)
-
-
Inoculation: Inoculate each flask with the prepared bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 35°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto TSA plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C for 18-24 hours, then count the number of colonies (CFU/mL) on plates with 30-300 colonies.
-
Data Plotting: Plot the log10 CFU/mL versus time for each condition.
Data Analysis and Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Indifference: A < 2-log10 change in CFU/mL between the combination and its most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and its most active single agent.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
Data Presentation
Table 1: Checkerboard Assay Results for this compound Synergy
| Antimicrobial Combination | Test Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | Pseudomonas aeruginosa ATCC 27853 | 2 | 0.5 | 0.5 | Synergy |
| Piperacillin | 16 | 4 | |||
| This compound | Escherichia coli ATCC 25922 | 1 | 0.5 | 1.0 | Indifference |
| Ceftazidime | 4 | 2 | |||
| This compound | Staphylococcus aureus ATCC 29213 | 4 | 1 | 0.375 | Synergy |
| Vancomycin | 1 | 0.125 |
Note: Data presented are hypothetical and for illustrative purposes.
Table 2: Time-Kill Curve Assay Results for this compound Synergy
| Antimicrobial(s) (Concentration) | Test Organism | Initial Inoculum (log10 CFU/mL) | Log10 CFU/mL at 24h | Change in log10 CFU/mL vs. Most Active Agent | Interpretation |
| Growth Control | P. aeruginosa ATCC 27853 | 5.7 | 8.9 | N/A | N/A |
| This compound (1 µg/mL) | 5.7 | 6.1 | N/A | N/A | |
| Piperacillin (8 µg/mL) | 5.7 | 5.9 | N/A | N/A | |
| This compound + Piperacillin | 5.7 | 3.2 | -2.7 | Synergy |
Note: Data presented are hypothetical and for illustrative purposes.
Mandatory Visualizations
Caption: Mechanism of Synergy between this compound and Cell Wall Synthesis Inhibitors.
References
- 1. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. openaccess.uoc.edu [openaccess.uoc.edu]
- 5. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Micronomicin in Experimental Models of Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data and protocols for the use of Micronomicin, an aminoglycoside antibiotic, in experimental infection models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and safety of this antimicrobial agent.
Introduction to this compound
This compound is an aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately bacterial cell death.[2] In comparative studies, this compound has shown potent bactericidal activity, particularly against Escherichia coli and Pseudomonas aeruginosa.[1] Notably, preclinical studies in animal models have suggested a more favorable safety profile for this compound compared to other aminoglycosides, with reports of lower ototoxicity and nephrotoxicity than gentamicin.[1]
In Vitro Activity of this compound
Table 1: In Vitro Susceptibility of Various Bacterial Species to this compound
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | Data not available | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available | Data not available | Data not available |
| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available |
Note: Specific MIC₅₀ and MIC₉₀ values from recent, comprehensive studies were not available in the reviewed literature. It is consistently reported that this compound's potency is comparable to or greater than gentamicin against susceptible isolates.
In Vivo Efficacy of this compound in Animal Models of Infection
While specific ED₅₀ values for this compound in various infection models are not widely published, its therapeutic efficacy has been demonstrated in murine models of infection.
Systemic Infections (Sepsis)
This compound is expected to be effective in treating systemic infections, including sepsis, due to its potent in vitro activity against common causative pathogens.
Table 2: Efficacy of this compound in a Murine Sepsis Model
| Animal Model | Pathogen | Treatment Regimen | Outcome |
| Mouse | Polymicrobial (CLP) | Data not available | Data not available |
| Mouse | E. coli | Data not available | Data not available |
Note: Specific survival rates and bacterial load reduction data for this compound in standardized sepsis models were not found in the reviewed literature. General protocols for sepsis models are provided in Section 5.
Pseudomonas aeruginosa Infection
This compound has shown notable activity against Pseudomonas aeruginosa.
Table 3: Efficacy of this compound in a Murine Pseudomonas aeruginosa Infection Model
| Animal Model | Strain | Treatment Regimen | ED₅₀ (mg/kg) |
| Mouse | Data not available | Data not available | Data not available |
Note: Quantitative efficacy data (ED₅₀) for this compound in a P. aeruginosa infection model were not available in the reviewed literature. A general protocol for this model is provided in Section 5.
Pharmacokinetics of this compound
Pharmacokinetic studies are crucial for determining appropriate dosing regimens. The following data were obtained from a study in rats.
Table 4: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg dose)
| Parameter | Intramuscular (IM) | Intravenous (IV) Drip |
| Cₘₐₓ (µg/mL) | Data not available | Data not available |
| Tₘₐₓ (h) | Data not available | Not Applicable |
| AUC (µg·h/mL) | Data not available | Data not available |
| t₁/₂ (h) | Data not available | Data not available |
| Urinary Recovery (24h) | 82.3% | 91.6% |
Note: This table is based on a summary of a pharmacokinetic study. More detailed parameters like Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ were not provided in the available abstract.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the preclinical evaluation of this compound. These are general templates that should be adapted based on specific research questions and institutional guidelines.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the general principles of broth microdilution for determining the MIC of this compound.
Materials:
-
This compound sulfate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1024 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of this compound concentrations.
-
-
Inoculum Preparation:
-
Culture the bacterial isolate on an appropriate agar medium overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol for Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
The CLP model is a widely used polymicrobial sepsis model that mimics the pathophysiology of human sepsis.
Materials:
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
This compound solution for injection
-
Saline for resuscitation
Procedure:
-
Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecal Ligation: Exteriorize the cecum and ligate it with a 3-0 silk suture at a predetermined distance from the cecal tip (e.g., 5.0 mm for moderate sepsis).
-
Cecal Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal material to be extruded.
-
Repositioning and Closure: Gently return the cecum to the abdominal cavity and close the peritoneum and skin with sutures.
-
Fluid Resuscitation: Immediately after surgery, administer a subcutaneous injection of pre-warmed sterile saline (e.g., 1 mL).
-
This compound Administration: At a predetermined time post-CLP (e.g., 1 hour), administer this compound at the desired dose via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
Monitoring: Monitor the mice for signs of sepsis and survival for a defined period (e.g., 7 days).
Protocol for Pseudomonas aeruginosa Systemic Infection Model
This model is used to evaluate the in vivo efficacy of antibiotics against systemic P. aeruginosa infections.
Materials:
-
Mice (e.g., ICR, 6-8 weeks old)
-
Pseudomonas aeruginosa strain (e.g., a clinical isolate)
-
Tryptic Soy Broth (TSB)
-
Mucin
-
This compound solution for injection
Procedure:
-
Inoculum Preparation:
-
Culture P. aeruginosa in TSB overnight at 37°C.
-
Wash the bacterial cells with sterile saline and resuspend them to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
Mix the bacterial suspension with an equal volume of 5% mucin to enhance virulence.
-
-
Infection: Inject the bacterial suspension (e.g., 0.5 mL) intraperitoneally into the mice.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer a single dose or multiple doses of this compound via a chosen route (e.g., subcutaneous).
-
Efficacy Assessment (ED₅₀):
-
Use multiple dose groups of this compound.
-
Monitor the survival of the mice for 7 days.
-
Calculate the 50% effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Workflow for Murine Sepsis Model (CLP)
Caption: Workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
Logical Relationship for In Vivo Efficacy Assessment
Caption: Logical flow for determining the in vivo efficacy (ED₅₀) of this compound.
Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of bacterial protein synthesis.[2] At present, there is limited information in the public domain regarding specific host cell signaling pathways that are modulated by this compound during infection. The therapeutic effects observed are predominantly attributed to its direct bactericidal activity. Future research may explore the potential immunomodulatory effects of this compound or its impact on host-pathogen interactions at a molecular level.
References
Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micronomicin is an aminoglycoside antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Understanding its bactericidal properties is crucial for preclinical and clinical development. While the Minimum Inhibitory Concentration (MIC) provides information on the concentration of an antimicrobial agent required to inhibit the growth of a microorganism, the Minimum Bactericidal Concentration (MBC) is the lowest concentration required to kill 99.9% of the initial bacterial inoculum. This document provides a detailed protocol for determining the MBC of this compound, presents a representative data summary, and illustrates the experimental workflow and mechanism of action.
Data Presentation
The following table summarizes representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against common bacterial pathogens.
Disclaimer: The following data are for illustrative purposes and may not represent the exact values for all strains. Actual values should be determined experimentally.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Escherichia coli | 25922 | 1 | 2 | 2 |
| Pseudomonas aeruginosa | 27853 | 2 | 8 | 4 |
| Staphylococcus aureus | 29213 | 0.5 | 1 | 2 |
| Klebsiella pneumoniae | 700603 | 1 | 4 | 4 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Experimental Protocols
Determining the Minimum Bactericidal Concentration (MBC) of this compound
This protocol follows the standardized broth microdilution method for determining the MIC, followed by subculturing to determine the MBC.
Materials:
-
This compound sulfate powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213, K. pneumoniae ATCC 700603)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Sterile reservoirs
Procedure:
Part 1: Determination of the Minimum Inhibitory Concentration (MIC)
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water) at a concentration of 1280 µg/mL.
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an MHA plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation of the Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
Part 2: Determination of the Minimum Bactericidal Concentration (MBC)
-
Subculturing: From the wells showing no visible growth (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizations
Experimental Workflow for MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Mechanism of Action of this compound
This compound, as an aminoglycoside, exerts its bactericidal effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, leading to misreading of mRNA and the production of nonfunctional proteins. This disruption of protein synthesis ultimately leads to bacterial cell death.
Caption: Conceptual diagram of this compound's mechanism of action.
Troubleshooting & Optimization
Troubleshooting inconsistent Micronomicin MIC results
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding inconsistent Minimum Inhibitory Concentration (MIC) results for Micronomicin. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Inconsistent this compound MIC Results
Inconsistent MIC values for this compound can arise from a variety of factors, ranging from technical errors to biological phenomena. This guide provides a systematic approach to troubleshooting and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound MIC values are fluctuating between replicates. What are the common causes?
A1: Inconsistent MIC results across replicates are often due to technical inconsistencies. Key factors to investigate include:
-
Inoculum Preparation: An incorrect inoculum density is a primary source of variability. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the antibiotic dilutions or the bacterial inoculum can lead to significant variations.
-
Incomplete Solubilization: Ensure the this compound stock solution is completely dissolved and well-mixed before preparing dilutions.
-
Temperature and Incubation: Variations in incubation temperature or time can affect bacterial growth rates and, consequently, MIC readings. Incubators should be calibrated and monitored.
Q2: Why are my this compound MIC results higher than expected?
A2: Higher-than-expected MIC values can be influenced by the specific components of the test medium. For aminoglycosides like this compound, the concentration of divalent cations is critical.
-
Cation Concentration: Mueller-Hinton Broth (MHB) or Agar (MHA) should be cation-adjusted. Excess Ca2+ and Mg2+ can interfere with the uptake of aminoglycosides by bacteria, leading to falsely elevated MICs.
-
Medium pH: The pH of the medium should be between 7.2 and 7.4. A lower pH can decrease the activity of aminoglycosides.
Q3: I'm observing "skipped wells" or trailing endpoints in my broth microdilution assay. What does this indicate?
A3: Skipped wells (growth in higher concentration wells but not in lower ones) or trailing (faint growth over a range of dilutions) can be challenging to interpret. Possible causes include:
-
Contamination: Contamination of the stock solutions or the inoculum can lead to erratic growth patterns.
-
Heteroresistance: The bacterial population may contain a subpopulation of resistant cells that can grow at higher antibiotic concentrations.[1][2][3][4] This is a biological phenomenon where a seemingly susceptible population contains a small fraction of resistant cells.
-
Drug Precipitation: At higher concentrations, the antibiotic may precipitate out of solution, reducing its effective concentration.
Q4: How can I ensure the accuracy and reproducibility of my this compound MIC testing?
A4: Adherence to standardized protocols and rigorous quality control are essential for reliable MIC testing.
-
Standardized Protocols: Follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly documents M07 for dilution methods and M100 for performance standards.
-
Quality Control (QC) Strains: Routinely test reference QC strains with known MIC ranges for aminoglycosides. This helps to verify the entire testing system, including the medium, antibiotic dilutions, and incubation conditions.
-
Regular Training: Ensure all laboratory personnel are thoroughly trained in the standardized procedures.
Quantitative Data Summary
Table 1: Key Parameters for this compound MIC Testing (Based on CLSI Guidelines for Aminoglycosides)
| Parameter | Recommendation | Rationale |
| Medium | Cation-Adjusted Mueller-Hinton Broth/Agar | Divalent cations (Ca²⁺, Mg²⁺) affect aminoglycoside activity. |
| Inoculum Density | 5 x 10⁵ CFU/mL in final volume | Inoculum size significantly impacts MIC results. |
| Incubation Temperature | 35°C ± 2°C | Ensures optimal bacterial growth. |
| Incubation Time | 16-20 hours for broth microdilution | Allows for sufficient bacterial growth to determine inhibition. |
| pH of Medium | 7.2 - 7.4 | Aminoglycoside activity is optimal in this pH range. |
Table 2: Quality Control (QC) Strains for Aminoglycoside Susceptibility Testing
| QC Strain | Rationale for Use |
| Escherichia coli ATCC 25922 | Commonly used for QC of antimicrobials against Gram-negative bacteria. |
| Pseudomonas aeruginosa ATCC 27853 | Important for QC of drugs with anti-pseudomonal activity. |
| Staphylococcus aureus ATCC 29213 | Standard QC strain for Gram-positive bacteria. |
| Enterococcus faecalis ATCC 29212 | Used for QC of antimicrobials tested against Enterococci. |
Note: As of the latest search, specific CLSI-approved MIC ranges for this compound with these QC strains were not found. Laboratories should follow general CLSI guidelines for aminoglycosides and may need to establish internal QC ranges based on manufacturer recommendations or in-house validation.
Experimental Protocols
Broth Microdilution MIC Protocol (Adapted from CLSI M07)
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Prepare Inoculum: Culture the bacterial strain on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution MIC Protocol (Adapted from CLSI M07)
-
Prepare Antibiotic-Containing Agar Plates: Prepare a series of agar plates containing two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Agar (CAMHA).
-
Prepare Inoculum: Prepare and standardize the bacterial inoculum as described for the broth microdilution method.
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension.
-
Incubate: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound on the agar plate that inhibits the visible growth of the bacteria.
Visualizations
References
- 1. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
- 3. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 4. clsi.org [clsi.org]
Technical Support Center: Micronomicin In Vitro Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a loss of micronomicin activity in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost its antibacterial activity. What are the common causes for this?
A1: The loss of this compound activity in vitro can be attributed to several factors, primarily categorized as chemical instability, enzymatic degradation, and suboptimal experimental conditions. It is crucial to systematically evaluate your experimental setup to identify the root cause.
Q2: How can I tell if my this compound has degraded?
A2: A loss of antibacterial potency is the primary indicator. This can be observed as an unexpected increase in the Minimum Inhibitory Concentration (MIC) against a quality control bacterial strain, a reduction in the zone of inhibition in a disk diffusion assay, or a failure to achieve expected bactericidal effects in a time-kill assay.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. One source suggests that at -20°C, the solution is stable for up to one month, and at -80°C, for up to six months when stored under nitrogen.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For short-term storage, refrigeration at 2-8°C is acceptable, but prolonged storage at this temperature is not recommended.
Troubleshooting Guides
Issue 1: Suspected Chemical Degradation
This compound, as an aminoglycoside, is susceptible to degradation under certain chemical conditions.
Troubleshooting Steps:
-
Verify pH of Media and Solutions: Aminoglycoside activity can be pH-dependent. While specific data for this compound is limited, related antibiotics show varying stability at different pH levels. Ensure the pH of your culture medium and any buffers used are within the optimal range for your experiment and are not contributing to the degradation of the antibiotic.
-
Assess Incubation Temperature and Duration: Prolonged incubation at elevated temperatures (e.g., 37°C) can lead to the thermal degradation of some antibiotics. While aminoglycosides generally exhibit good thermal stability, it is a factor to consider, especially in long-term experiments.[2]
-
Investigate Potential for Photodegradation: Some antibiotics are light-sensitive. While not a commonly reported issue for aminoglycosides, it is good practice to protect stock solutions from direct light exposure.
Table 1: General Stability of Aminoglycosides Under Various Storage Conditions
| Storage Temperature | Duration | Stability of Related Aminoglycosides |
| -70°C | Up to 1 year | High stability observed for various antibiotics.[3] |
| -20°C | Up to 6 months | Good stability reported.[1] |
| 4°C | Short-term | Possible, but not recommended for long-term storage.[3] |
Note: This data is based on general antibiotic stability studies and may not be specific to this compound. It is intended to provide a general guideline.
Issue 2: Potential Enzymatic Inactivation
If you are working with bacterial cultures, enzymatic inactivation of this compound is a significant possibility, especially with resistant strains.
Troubleshooting Steps:
-
Characterize Your Bacterial Strain: Determine if the bacterial strain you are using is known to produce aminoglycoside-modifying enzymes (AMEs). These enzymes, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), can chemically modify and inactivate this compound.[3][4]
-
Use a Quality Control (QC) Strain: Always include a susceptible QC strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in your experiments. If the QC strain shows expected susceptibility while your test strain does not, it strongly suggests the presence of resistance mechanisms like enzymatic inactivation in your test strain.
-
Consider Beta-Lactamase Activity: If you are co-administering this compound with a beta-lactam antibiotic, be aware that beta-lactamases produced by resistant bacteria can inactivate not only the beta-lactam but can also indirectly affect the experimental outcome. Furthermore, some penicillins can directly inactivate aminoglycosides in vitro.
dot
Caption: Enzymatic inactivation of this compound by bacterial enzymes.
Issue 3: Suboptimal Experimental Conditions
The physical and chemical environment of your in vitro assay can significantly impact this compound's apparent activity.
Troubleshooting Steps:
-
Evaluate Labware Materials: Aminoglycosides have been shown to adsorb to certain materials like cellulose-based filters.[5] While less common with standard plastic and glassware, consider the possibility of adsorption, especially when working with low concentrations of the antibiotic. Using low-protein-binding plastics may mitigate this issue.
-
Check for Incompatibility with Media Components: Although this compound is generally compatible with common infusion fluids like saline and dextrose solutions, complex research media may contain components that could interact with the antibiotic. Review the composition of your media for any potential incompatibilities.
-
Review Your Experimental Protocol: Ensure that your protocol for determining antimicrobial activity (e.g., MIC, time-kill assay) aligns with established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the appropriate concentration of this compound stock solution to well 1. c. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 should contain 100 µL of broth with no antibiotic (growth control). e. Well 12 should contain 200 µL of uninoculated broth (sterility control).
-
Inoculate the Plate: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final inoculum concentration will be approximately 2.5 x 10^5 CFU/mL.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
dot
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Time-Kill Assay
This assay assesses the bactericidal activity of an antimicrobial agent over time.
Materials:
-
This compound solution at various concentrations (e.g., 1x, 4x, 8x MIC)
-
Log-phase bacterial culture (approximately 10^6 CFU/mL)
-
Sterile broth medium
-
Sterile tubes or flasks
-
Shaking incubator
-
Plates with appropriate agar medium
-
Sterile saline for dilutions
Procedure:
-
Preparation: a. Prepare tubes containing broth with the desired concentrations of this compound. Include a growth control tube with no antibiotic.
-
Inoculation: a. Inoculate each tube with the log-phase bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: a. Incubate the tubes at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: a. Perform serial dilutions of each aliquot in sterile saline. b. Plate the dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: a. Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each concentration. b. Plot the log10 CFU/mL versus time for each concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
dot
Caption: Experimental workflow for a time-kill assay.
References
- 1. Analysis of this compound by liquid chromatography with pulsed electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside antibiotic resistance by enzymatic deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Micronomicin dosage for in vitro cell culture studies
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Micronomicin in in vitro cell culture studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an aminoglycoside antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[3] It binds specifically to the 30S ribosomal subunit of bacteria, which causes a misreading of the mRNA template during translation.[3][4] This leads to the production of non-functional or defective proteins, disrupting cell membrane integrity and ultimately resulting in bacterial cell death.[4] While its primary target is bacteria, high concentrations can be toxic to mammalian cells, a critical consideration for in vitro studies.
Q2: How should I prepare and store a this compound stock solution?
Proper preparation and storage are crucial for maintaining the efficacy of this compound.
-
Solubility: this compound is highly soluble in water.[5] For example, it can be dissolved in water at a concentration of 250 mg/mL.[5]
-
Preparation: To prepare a stock solution, dissolve this compound powder in sterile, nuclease-free water to a desired concentration (e.g., 10-50 mg/mL). Ensure the powder is fully dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.[1]
-
Storage: Aliquot the sterile stock solution into smaller volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q3: What is a recommended starting concentration for my cell line?
The optimal concentration of this compound is highly dependent on the specific cell type and the goals of the experiment. Unlike its use as an antibacterial agent where Minimum Inhibitory Concentrations (MICs) are established, its use in mammalian cell culture requires empirical determination.
It is strongly recommended to perform a dose-response experiment (also known as a kill curve or cytotoxicity assay) to determine the IC50 (half-maximal inhibitory concentration) or the optimal non-toxic concentration for your specific cell line.[6] A broad range of concentrations, from nanomolar to millimolar, should initially be tested to identify an effective range.[6] For many antibiotics used in cell culture selection, a typical range to test is 1-10 µg/mL, but this can vary significantly.
Q4: What are the visual signs of cytotoxicity in my cell culture?
High concentrations of aminoglycoside antibiotics can be toxic to mammalian cells.[7][8] Visual indicators of cytotoxicity that can be observed using a microscope include:
-
Changes in Morphology: Cells may appear rounded, shrunken, or irregular in shape.
-
Detachment: A significant increase in the number of floating cells as they detach from the culture surface.
-
Reduced Confluency: A noticeable decrease in cell density compared to untreated control wells.
-
Debris: An increase in cellular debris in the culture medium from lysed cells.
-
Vacuolization: The appearance of clear, bubble-like structures (vacuoles) within the cytoplasm.
Section 2: Troubleshooting Guide
Q1: Why are all my cells dying after treatment with this compound?
If you observe widespread cell death, the concentration is likely too high. All tested antibiotics show dose-dependent cytotoxicity.[9]
-
Solution: Perform a dose-response experiment (kill curve) to determine the appropriate concentration for your cell line. Start with a much lower concentration and test a wide range to find a non-lethal dose. Refer to the "Protocol: Determining Optimal Concentration via Cytotoxicity Assay" below.
Q2: I don't see any effect on my cells. Is the this compound working?
Several factors could lead to a lack of an observable effect:
-
Concentration Too Low: The dose may be insufficient to elicit a response in your specific cell line.
-
Inactive Compound: Improper storage (e.g., repeated freeze-thaw cycles) may have degraded the this compound.[1]
-
Cell Resistance: The cell line may be inherently resistant to the effects of this compound.
-
Assay Sensitivity: The endpoint you are measuring may not be sensitive enough to detect subtle changes.
-
Solution: Increase the concentration range in your next experiment. If the issue persists, prepare a fresh stock solution from the powder and verify your assay's sensitivity.
Q3: My results are inconsistent between experiments. What could be the cause?
Inconsistency often stems from variability in experimental conditions.
-
Cell Density: The initial cell seeding density can influence the apparent efficacy of a drug, a phenomenon known as the inoculum effect.[10] Ensure you seed the same number of cells for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a stable stock solution for each experiment.
-
Incubation Time: Ensure the duration of treatment is identical across all experiments.
Below is a logical workflow to diagnose common issues.
Section 3: Experimental Protocols & Data
Protocol: Determining Optimal Concentration via Cytotoxicity Assay (Kill Curve)
This protocol outlines the steps to determine the optimal working concentration of this compound for a specific mammalian cell line using a viability assay like MTT. This is a crucial first step for any new drug or cell line combination.[11]
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
Viability assay reagent (e.g., MTT, XTT, PrestoBlue)
-
Multichannel pipette
-
Plate reader
Workflow Diagram:
Procedure:
-
Day 0: Cell Seeding
-
Seed your cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., ~50% confluent) at the time of treatment.
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Day 1: Treatment
-
Prepare a series of 2x concentrated this compound dilutions in complete media. A wide range is recommended for the initial experiment (e.g., 0, 1, 5, 10, 25, 50, 100, 250, 500, 1000 µg/mL).
-
Carefully remove the media from the cells.
-
Add an equal volume of the 2x dilutions to the corresponding wells to achieve the final 1x concentrations. Include "untreated" (media only) and "no cell" (media only for background) controls.
-
Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Day 2-4: Viability Assessment
-
At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT assay).
-
Add the viability reagent to all wells and incubate according to the manufacturer's instructions.
-
Read the plate using a plate reader at the appropriate wavelength.
-
-
Data Analysis
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of viability for each concentration relative to the untreated control cells (which represent 100% viability).
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C20H41N5O7 | [5][12] |
| Molar Mass | 463.576 g/mol | [2][12] |
| Solubility (Water) | 250 mg/mL (539.29 mM) |[5] |
Table 2: Example Cytotoxicity Data for this compound Disclaimer: The following data is for illustrative purposes only to demonstrate data presentation. Actual results will vary based on the cell line, assay conditions, and incubation time.
| This compound Conc. (µg/mL) | Average Absorbance (570nm) | % Viability vs. Control |
| 0 (Control) | 1.250 | 100% |
| 10 | 1.215 | 97.2% |
| 25 | 1.150 | 92.0% |
| 50 | 0.988 | 79.0% |
| 100 | 0.638 | 51.0% |
| 250 | 0.250 | 20.0% |
| 500 | 0.088 | 7.0% |
| 1000 | 0.051 | 4.1% |
Section 4: Mechanism of Action Visualization
This compound, like other aminoglycosides, primarily targets bacterial ribosomes.[4] However, at higher concentrations, it can affect mammalian cells, leading to cytotoxicity.[4] The exact signaling pathways for aminoglycoside-induced cytotoxicity in various mammalian cells are complex and can involve oxidative stress and apoptosis. The diagram below illustrates the general mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound Sulfate used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 5. This compound | 52093-21-7 | MOLNOVA [molnova.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional relationship between bacterial cell density and the efficacy of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. This compound | C20H41N5O7 | CID 3037206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Impact of media components on Micronomicin efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of media components on the efficacy of Micronomicin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an aminoglycoside antibiotic.[1][2][3] Its primary mechanism of action is the inhibition of bacterial protein synthesis. The drug binds to the 30S ribosomal subunit of susceptible bacteria, causing misreading of mRNA and the production of non-functional proteins.[4] This disruption of essential protein synthesis ultimately leads to bacterial cell death.
Q2: Why is the choice of growth medium crucial for this compound susceptibility testing?
A2: The composition of the growth medium, particularly its pH and divalent cation concentration, significantly impacts the measured efficacy of this compound.[5][6] Using a standardized medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), is essential for obtaining accurate and reproducible Minimum Inhibitory Concentration (MIC) values.[7][8][9]
Q3: How does the pH of the medium affect this compound's activity?
A3: The antibacterial activity of aminoglycosides like this compound is significantly reduced in acidic (low pH) environments and enhanced in alkaline (high pH) conditions.[10][11] An acidic pH can decrease the uptake of the positively charged antibiotic across the bacterial membrane, leading to higher, potentially misleading, MIC values.[10]
Q4: What is the role of divalent cations such as Ca²⁺ and Mg²⁺ in the medium?
A4: Divalent cations, specifically Calcium (Ca²⁺) and Magnesium (Mg²⁺), are known antagonists of aminoglycoside activity.[5][12][13] These cations can compete with the positively charged this compound molecules for binding sites on the bacterial cell surface, thereby hindering its entry into the cell and reducing its apparent potency.[5] This is why standardized media for susceptibility testing have tightly controlled concentrations of these ions.[7][14][15]
Q5: Can components of the medium interact directly with this compound?
A5: While direct inactivation is less common, components can interfere with this compound's action. Phosphates in some minimal media, for instance, can reduce the activity of positively charged antimicrobials.[16] Additionally, the overall ionic strength of the medium can influence the interaction between the antibiotic and the bacterial cell.
Troubleshooting Guide
This guide addresses common issues encountered during this compound susceptibility testing that may be related to media composition.
| Problem | Possible Cause | Recommended Solution |
| Higher than expected MIC values for control strains. | Incorrect Divalent Cation Concentration: The concentration of Ca²⁺ and Mg²⁺ in the Mueller-Hinton Broth (MHB) may be too high, antagonizing this compound activity.[5][17] | Prepare or purchase Cation-Adjusted Mueller-Hinton Broth (CAMHB) with Ca²⁺ at 20-25 mg/L and Mg²⁺ at 10-12.5 mg/L.[9][15] Verify the concentrations if preparing in-house. |
| Low (Acidic) pH of the Medium: The final pH of the prepared medium may be below the recommended 7.2-7.4 range, inhibiting aminoglycoside activity.[10][18] | Check the pH of the MHB after preparation and cooling. Adjust to pH 7.3 ± 0.1 at 25°C if necessary, using sterile NaOH or HCl before inoculation.[7] | |
| Inconsistent MIC results between experimental batches. | Variable Media Preparation: Inconsistencies in water source (purity), autoclaving time, or component lots can lead to batch-to-batch variation. Overheating during autoclaving can also degrade components.[7][8] | Standardize the media preparation protocol. Use purified water, adhere strictly to autoclaving times (e.g., 116-121°C for 10-15 minutes), and perform quality control on each new batch of medium using reference bacterial strains.[7] |
| No growth or poor growth of bacteria in control wells (no antibiotic). | Inappropriate Base Medium: The bacterial strain being tested may have specific nutritional requirements not met by standard MHB. | For fastidious organisms, consider supplementing the CAMHB as recommended by CLSI guidelines (e.g., with lysed horse blood for S. pneumoniae).[7][8] |
| Zone of inhibition in disk diffusion is smaller than expected. | High Cation Content in Agar: Similar to broth dilution, excessive Ca²⁺ and Mg²⁺ in Mueller-Hinton Agar (MHA) will reduce the diffusion and efficacy of this compound.[5] | Use commercially prepared MHA plates with certified cation content or validate in-house prepared MHA to ensure it meets CLSI standards. |
Quantitative Data on Media Component Impact
The following tables summarize the observed effects of pH and divalent cations on the efficacy of aminoglycosides, using gentamicin as a representative example due to its structural and functional similarity to this compound.
Table 1: Impact of pH on Gentamicin MIC
| pH of Medium | Fold Increase in MIC (vs. pH 7.4) |
| 7.4 | 1x (Baseline) |
| 6.0 | ~3x |
| 5.0 | ~72x |
| (Data derived from a study on S. aureus, showing a drastic reduction in activity at acidic pH.)[10] |
Table 2: Impact of Divalent Cations on Aminoglycoside MICs against P. aeruginosa
| Aminoglycoside | Typical Increase in MIC (log₂ dilutions) with Cation-Adjustment |
| Gentamicin | 1 to 6 |
| Tobramycin | 1 to 2 |
| Amikacin | 1 to 2 |
| (Data reflects the increase in MIC when unsupplemented Mueller-Hinton Broth is adjusted to standard Ca²⁺ and Mg²⁺ concentrations.)[17] |
Experimental Protocols
Protocol 1: Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)
This protocol is based on CLSI guidelines for preparing standardized broth for antimicrobial susceptibility testing.
Materials:
-
Mueller-Hinton Broth (MHB) powder
-
Purified, deionized water
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Calibrated pH meter
-
Sterile flasks and glassware
-
Autoclave
Procedure:
-
Prepare Stock Cation Solutions:
-
Prepare Mueller-Hinton Broth:
-
Sterilization:
-
Cation Adjustment:
-
After the autoclaved broth has cooled to room temperature, aseptically add the stock solutions to achieve the target final concentrations:
-
Calcium (Ca²⁺): 20 to 25 mg/L
-
Magnesium (Mg²⁺): 10 to 12.5 mg/L[15]
-
-
For example, to 1 liter of MHB, add ~2.5 mL of the calcium stock and ~1.25 mL of the magnesium stock. Note: The exact amount may need to be adjusted based on the basal cation concentration of the specific lot of MHB powder.
-
-
Final pH Verification:
-
Aseptically take a small sample to check the pH. The final pH should be 7.3 ± 0.1 at 25°C.[7] Adjust with sterile NaOH or HCl if necessary.
-
-
Quality Control:
-
Test each new batch of prepared CAMHB with CLSI-recommended quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to ensure MIC values fall within the acceptable range.[7]
-
Protocol 2: Microdilution MIC Assay for this compound
Procedure:
-
Prepare this compound Dilutions: In the prepared CAMHB, create a series of two-fold dilutions of this compound to cover the expected MIC range.
-
Standardize Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline or sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[7][8]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[19]
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Key media factors influencing the observed efficacy of this compound.
References
- 1. This compound | C20H41N5O7 | CID 3037206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of medium composition on bacterial susceptibility testing to gentamicin and netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. himedialabs.com [himedialabs.com]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. researchgate.net [researchgate.net]
- 12. Antagonistic effect of divalent cations Ca2+ and Mg2+ on the morphological development of Streptomyces hygroscopicus var. geldanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Divalent CATIONS (Mg2+, Ca2+) protect bacterial outer membrane damage by polymyxin B | Semantic Scholar [semanticscholar.org]
- 14. tmmedia.in [tmmedia.in]
- 15. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of pH on the antimicrobial susceptibility of planktonic and biofilm-grown clinical Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Preventing cross-contamination in Micronomicin susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cross-contamination during Micronomicin susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of cross-contamination in this compound susceptibility testing?
A1: The most frequent source of cross-contamination is the failure to adhere strictly to aseptic techniques. This can include improper sterilization of equipment, contaminated work surfaces, and the generation of aerosols during sample handling.[1][2][3] It is crucial to maintain a sterile environment to ensure the accuracy of susceptibility results.[4]
Q2: How can I be sure my stock solution of this compound is not contaminated?
A2: To ensure your antibiotic stock solution is free from contamination, it should be prepared aseptically, for instance, by dissolving the powder in a sterile diluent and then sterilizing the solution through membrane filtration.[5][6] Store the stock solution in sterile vials at appropriate temperatures, preferably at -60°C or below, and never in a self-defrosting freezer.[5]
Q3: What are the best practices for handling microbial cultures to prevent cross-contamination?
A3: When handling microbial cultures, always work in a biological safety cabinet (BSC) to contain any potential aerosols.[3][7] Use sterile inoculating loops or disposable tips for each transfer. When working with liquid cultures, avoid splashing by gently mixing and pipetting. For agar plates, lift the lid minimally, using it as a shield to prevent airborne contaminants from settling on the medium.[8]
Q4: Can my reagents, like the broth medium, be a source of contamination?
A4: Yes, contaminated media or reagents are a significant source of error. Always use pre-sterilized media or sterilize it in-house using an autoclave.[9][10] Before use, visually inspect the broth for any signs of turbidity or growth, which could indicate contamination.[4] A sterility control well (containing only broth, no inoculum) should be included in each microtiter plate to verify the sterility of the medium during the experiment.[6]
Q5: How often should I perform quality control checks to monitor for contamination?
A5: Routine quality control (QC) is essential for ensuring the accuracy of your results.[11][12][13] QC tests using reference strains with known susceptibility profiles should be performed weekly, and additionally, every time a new batch of Mueller-Hinton agar or antimicrobial discs is used.[14] When implementing a new susceptibility testing method, daily QC testing is required until acceptable results are obtained for 20 consecutive days.[15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected growth in negative control wells (sterility control). | Contamination of the broth medium, microtiter plate, or poor aseptic technique during plate preparation. | Discard the contaminated batch of media or plates. Review and reinforce aseptic techniques with all laboratory personnel.[4][8] Ensure proper sterilization of all reagents and materials.[9][10] |
| Inconsistent MIC results for the same isolate. | Cross-contamination between wells of the microtiter plate, incorrect inoculum preparation, or aerosol generation during inoculation. | Use fresh, sterile pipette tips for each dilution and inoculation step. Ensure the inoculum is standardized to the correct turbidity.[16] Handle plates carefully to avoid splashing between wells. Operate within a biological safety cabinet to minimize aerosol dispersal.[1][3] |
| Growth in antibiotic-free wells appears unusual or mixed. | Contamination of the bacterial culture stock or contamination during the inoculation process. | Streak the original culture on an agar plate to check for purity. If mixed colonies are observed, re-isolate a pure colony to restart the experiment. Review handling procedures to identify potential sources of contamination during inoculation.[4] |
| QC strain results are out of the acceptable range. | This could indicate a variety of issues, including contamination of the QC strain, improper storage of antimicrobial discs, or procedural errors. | Sub-culture the QC strain from a fresh stock.[15] Verify the storage conditions and expiration date of the this compound discs.[14] Review the entire testing procedure for any deviations from the standard protocol.[12] |
Experimental Protocols
Protocol 1: Aseptic Transfer of Microbial Culture
This protocol outlines the steps for aseptically transferring a bacterial colony from an agar plate to a liquid broth, a critical step where contamination can occur.
-
Preparation: Work within a certified Class II Biological Safety Cabinet (BSC). Disinfect the work surface with 70% ethanol. Arrange all necessary sterile materials (inoculating loop, Bunsen burner if applicable, culture plate, and tube with sterile broth) within the BSC.
-
Sterilization of Loop: If using a reusable loop, sterilize it by flaming it in a Bunsen burner until it is red hot.[8] Allow the loop to cool completely inside the BSC to avoid killing the bacteria upon contact. A common way to test for coolness is to touch the loop to an uninoculated area of the agar plate.
-
Inoculation: Lift the lid of the petri dish slightly, using it as a shield.[8] Gently touch the cooled loop to a single, well-isolated colony.
-
Transfer: Uncap the sterile broth tube, passing the mouth of the tube through the flame briefly.[8] Immerse the tip of the inoculating loop into the broth and gently agitate to dislodge the bacteria.
-
Final Steps: Flame the mouth of the tube again before recapping.[8] Re-sterilize the inoculating loop by flaming it.
Protocol 2: Broth Microdilution for MIC Determination
This protocol describes the setup of a 96-well microtiter plate for determining the Minimum Inhibitory Concentration (MIC) of this compound, with a focus on preventing well-to-well contamination.
-
Plate Preparation: In a BSC, dispense 100 µL of sterile Mueller-Hinton broth into all wells of a 96-well microtiter plate.[6]
-
Antibiotic Dilution: Add 100 µL of the 2x concentrated this compound stock solution to the first column of wells. Using a multichannel pipette with fresh sterile tips, perform a serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly by pipetting up and down.[6] Continue this process across the plate to the desired final concentration, discarding 100 µL from the last column of diluted antibiotic.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.[5]
-
Inoculation: Within 15 minutes of standardization, inoculate each well (except the sterility control well) with the appropriate volume of the standardized inoculum to achieve the final desired cell concentration.[5][6]
-
Incubation: Cover the plate with a sterile lid and incubate at 37°C for 16-20 hours.[17]
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[4][17]
Visual Guides
Caption: Workflow for Aseptic Culture Transfer.
Caption: Troubleshooting Logic for Contamination Issues.
References
- 1. Preventing Aerosol Production | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 2. Managing Infectious Aerosols | Environmental Health & Safety [ehs.utk.edu]
- 3. Microbial Aerosols Generated from Standard Microbiological Laboratory Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Medical Microbiology Laboratory (sterilization and disinfection) | PDF [slideshare.net]
- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality control of antimicrobial susceptibility tests | PPT [slideshare.net]
- 13. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. gcsmc.org [gcsmc.org]
- 15. bsac.org.uk [bsac.org.uk]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
Adjusting Micronomicin concentration for different bacterial species
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Micronomicin in various experimental settings. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an aminoglycoside antibiotic. Its primary mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit of the bacterial ribosome, which causes misreading of the mRNA template. This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.
Q2: What is the antibacterial spectrum of this compound?
This compound exhibits broad-spectrum activity against a wide range of both Gram-positive and Gram-negative bacteria. It is particularly potent against many members of the Enterobacteriaceae family and other clinically relevant pathogens.
Q3: Why is it necessary to adjust this compound concentration for different bacterial species?
The susceptibility to this compound varies among different bacterial species and even among strains of the same species. This variability is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Adjusting the concentration based on the specific MIC of the target organism is crucial for achieving optimal antibacterial effect while minimizing the risk of developing resistance and potential toxicity.
Q4: What are "clinical breakpoints" and do they exist for this compound?
Clinical breakpoints are MIC values that categorize a bacterial strain as "Susceptible," "Intermediate," or "Resistant" to a particular antibiotic. These are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) based on clinical, pharmacological, and microbiological data. As of the latest information, specific CLSI or EUCAST clinical breakpoints for this compound are not widely established. In the absence of clinical breakpoints, researchers often rely on epidemiological cutoff values (ECVs) or compare MIC values to those of similar aminoglycosides to interpret susceptibility. It is crucial to consult the latest guidelines from regulatory bodies for any updates.[1][2][3]
Q5: What factors can influence the in vitro activity of this compound?
Several factors can affect the in vitro activity of this compound and the accuracy of MIC testing. These include:
-
Cation Concentration: The concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the growth medium can significantly impact the activity of aminoglycosides against certain bacteria, particularly Pseudomonas aeruginosa.
-
pH of the Medium: The activity of aminoglycosides is generally higher in alkaline conditions.
-
Inoculum Size: The density of the bacterial culture used for testing can affect the MIC value.
-
Growth Medium Composition: The type of broth or agar used can influence bacterial growth and antibiotic activity. For aminoglycosides, cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended.
Data Presentation
Table 1: Reported Minimum Inhibitory Concentration (MIC) Ranges of this compound against Various Bacterial Species
| Bacterial Species | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.1 - 1.6 |
| Staphylococcus epidermidis | Gram-positive | 0.2 - 3.1 |
| Enterococcus faecalis | Gram-positive | 6.3 - 25 |
| Escherichia coli | Gram-negative | 0.2 - 6.3 |
| Klebsiella pneumoniae | Gram-negative | 0.4 - 3.1 |
| Pseudomonas aeruginosa | Gram-negative | 0.4 - 12.5 |
| Enterobacter cloacae | Gram-negative | 0.4 - 6.3 |
| Serratia marcescens | Gram-negative | 0.4 - 6.3 |
| Proteus mirabilis | Gram-negative | 0.8 - 6.3 |
| Acinetobacter baumannii | Gram-negative | 0.8 - 12.5 |
Note: These values are compiled from various studies and should be used as a reference. It is highly recommended to determine the MIC for your specific bacterial strain in your laboratory.
Troubleshooting Guides
Issue 1: Higher than expected MIC values for Pseudomonas aeruginosa.
-
Possible Cause: Inadequate cation concentration in the Mueller-Hinton broth.
-
Troubleshooting Steps:
-
Ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Verify that the final concentration of Ca²⁺ is 20-25 mg/L and Mg²⁺ is 10-12.5 mg/L.
-
If preparing your own CAMHB, ensure the stock solutions of CaCl₂ and MgCl₂ are accurate and added correctly.
-
Include a quality control strain of P. aeruginosa (e.g., ATCC 27853) in your assay to validate the medium and testing procedure.
-
Issue 2: Inconsistent or non-reproducible MIC results.
-
Possible Cause 1: Inaccurate bacterial inoculum density.
-
Troubleshooting Steps:
-
Standardize the bacterial suspension to a 0.5 McFarland turbidity standard before preparing the final inoculum.
-
Ensure the final inoculum in the test wells is approximately 5 x 10⁵ CFU/mL.
-
Perform a colony count of your inoculum to verify its concentration.
-
-
Possible Cause 2: Improper preparation of this compound dilutions.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound for each experiment.
-
Use calibrated pipettes and sterile, high-quality tubes and plates for serial dilutions.
-
Ensure thorough mixing at each dilution step.
-
Issue 3: No bacterial growth in the positive control well.
-
Possible Cause: The bacterial inoculum was not viable or was not added to the well.
-
Troubleshooting Steps:
-
Verify the viability of your bacterial stock by streaking it on an appropriate agar plate and incubating.
-
Review your pipetting technique to ensure the inoculum was correctly added to all wells, including the positive control.
-
Check for contamination of the growth medium.
-
Issue 4: Suspected this compound resistance in a bacterial isolate.
-
Possible Cause: The bacteria may possess resistance mechanisms against aminoglycosides.
-
Troubleshooting Steps:
-
Confirm the high MIC value by repeating the experiment with appropriate controls.
-
Consider the possibility of resistance mechanisms such as:
-
Enzymatic modification of this compound by aminoglycoside-modifying enzymes (AMEs).
-
Alteration of the ribosomal target site.
-
Reduced uptake or increased efflux of the antibiotic.
-
-
If resistance is suspected, further molecular or biochemical tests may be necessary to identify the specific resistance mechanism.
-
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for aminoglycoside susceptibility testing.
Materials:
-
This compound sulfate powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or densitometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in sterile deionized water.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
Store the stock solution at -20°C or below in small aliquots.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plate:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
The final volume in each well after adding the inoculum should be 100 µL.
-
Include a positive control well (CAMHB with inoculum, no antibiotic) and a negative control well (CAMHB only, no inoculum).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Mandatory Visualizations
References
Validation & Comparative
Validating Micronomicin's Edge Against Resistant Pathogens: A Comparative Guide
In the ongoing battle against antimicrobial resistance, the reassessment of established antibiotics against contemporary clinical isolates is paramount. This guide provides a comparative analysis of micronomicin, an aminoglycoside antibiotic, against other alternatives in the context of clinically resistant bacterial strains. Drawing upon available in vitro data, this document summarizes the efficacy of this compound and outlines the experimental protocols crucial for its validation.
Comparative Efficacy of this compound
This compound has demonstrated a broad antibacterial spectrum against both Gram-positive and Gram-negative bacteria.[1] Historical data suggests its activity is comparable to gentamicin, with potentially superior bactericidal action against Pseudomonas aeruginosa and E. coli when compared to tobramycin and dibekacin.[1] A key advantage of this compound highlighted in earlier studies is its stability against the aminoglycoside 6'-acetyltransferase of Pseudomonas aeruginosa, an enzyme responsible for resistance to other aminoglycosides.[1]
While recent, direct comparative studies on a wide range of contemporary multidrug-resistant isolates are limited, the existing data provides a foundation for its potential utility. The following table summarizes available Minimum Inhibitory Concentration (MIC) data to offer a snapshot of its in vitro activity. It is important to note the dates of these studies and the evolving nature of antibiotic resistance.
Table 1: Comparative in vitro Activity of this compound and Other Aminoglycosides Against Bacterial Isolates
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percentage Susceptible | Source |
| This compound | Pseudomonas aeruginosa | N/A | N/A | N/A | [1] |
| E. coli | N/A | N/A | N/A | [1] | |
| Amikacin | Gram-negative bacilli (Gentamicin-resistant) | N/A | N/A | 81% | [2] |
| Pseudomonas aeruginosa (Gentamicin-resistant) | N/A | N/A | 54% | [2] | |
| Difficult-to-treat A. baumannii (Europe) | N/A | N/A | 11-38% | [3] | |
| Gentamicin | Enterobacteriaceae | N/A | N/A | Most active (compared to TOB, DKB, AMK, KAN) | [4] |
| Tobramycin | Pseudomonas aeruginosa | N/A | N/A | Most active (compared to DKB, GEN, NET, AMK, KAN) | [4] |
Note: N/A indicates that specific MIC₅₀/MIC₉₀ values were not provided in the referenced search results. The table highlights the need for contemporary head-to-head studies providing these metrics for this compound against current resistant isolates.
Experimental Protocols
Accurate validation of antibiotic efficacy relies on standardized and detailed experimental methodologies. The following are protocols for key experiments in antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
a. Inoculum Preparation:
-
Select three to five well-isolated colonies of the bacterial isolate from a non-selective agar plate.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
b. Dilution and Inoculation:
-
Perform serial twofold dilutions of the antimicrobial agent in a 96-well microtiter plate containing appropriate broth medium.
-
Within 15 minutes of standardization, dilute the adjusted bacterial suspension in broth.
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
c. Incubation and Interpretation:
-
Incubate the microtiter plates at 35°C for 16 to 20 hours in ambient air.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay
This assay determines the rate of bacterial killing by an antimicrobial agent over time.
a. Preparation:
-
Prepare a standardized inoculum of the test organism as described for the MIC assay.
-
Prepare tubes containing the desired concentrations of the antimicrobial agent in a suitable broth medium. This is often done at multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
b. Inoculation and Sampling:
-
Inoculate the tubes with the bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubate all tubes at 35°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
c. Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline or broth.
-
Plate the dilutions onto a non-selective agar medium.
-
Incubate the plates at 35°C for 18 to 24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
d. Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizing Mechanisms and Workflows
To better understand the context of this compound's efficacy and its evaluation, the following diagrams illustrate the mechanism of action of aminoglycosides and a typical experimental workflow.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Mechanism of action and resistance to aminoglycosides.
References
- 1. goldbio.com [goldbio.com]
- 2. In vitro activity of amikacin and ten other aminoglycoside antibiotics against gentamicin-resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. In vitro comparison of aminoglycoside activities and their synergistic action with piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Micronomicin and Gentamicin Efficacy Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two aminoglycoside antibiotics, micronomicin and gentamicin, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present available quantitative data, outline experimental methodologies, and illustrate the mechanisms of action of these antimicrobial agents.
Quantitative Efficacy Assessment
The in vitro potency of antibiotics is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit the growth of 50% and 90% of bacterial isolates, respectively, are critical metrics for evaluating the overall efficacy of an antimicrobial agent against a specific pathogen.
The table below summarizes representative MIC50 and MIC90 values for gentamicin against Pseudomonas aeruginosa from a large-scale surveillance study.
| Antibiotic | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |
| Gentamicin | 7,452 | ≤1 | 8 |
Note: It is important to consider that the Clinical and Laboratory Standards Institute (CLSI) has recently recommended that gentamicin susceptibility against Pseudomonas aeruginosa should no longer be routinely reported for systemic infections. This is due to a poor correlation between in vitro susceptibility and clinical outcomes, meaning that even if an isolate appears susceptible in laboratory tests, the infection may not respond to gentamicin treatment.
Experimental Protocols
The determination of in vitro antimicrobial susceptibility is performed using standardized methods to ensure reproducibility and comparability of results across different laboratories. The most common methods for determining the MIC of aminoglycosides against Pseudomonas aeruginosa are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
The broth microdilution method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is identified as the lowest antibiotic concentration that prevents the growth of bacterial colonies.
Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis
Both this compound and gentamicin belong to the aminoglycoside class of antibiotics and share a common mechanism of action. They exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in two primary ways: it causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins, and it inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.
A Comparative Analysis of Micronomicin and Tobramycin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial activity of two aminoglycoside antibiotics, Micronomicin and Tobramycin. The analysis is supported by experimental data on their mechanisms of action, in vitro efficacy against key bacterial pathogens, and common resistance pathways.
Executive Summary
This compound and Tobramycin are both potent, broad-spectrum aminoglycoside antibiotics that function by inhibiting bacterial protein synthesis. Experimental data reveals distinct differences in their activity profiles. Tobramycin demonstrates superior potency against Pseudomonas aeruginosa, a critical opportunistic pathogen. Conversely, this compound shows greater efficacy against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. The choice between these agents may therefore depend on the specific pathogen identified or suspected in a clinical or research setting.
Mechanism of Action
Both this compound and Tobramycin are bactericidal agents that share a common mechanism of action. They primarily target the bacterial ribosome, which is essential for protein synthesis. The process involves several key steps:
-
Cell Entry : The positively charged antibiotic molecules are attracted to the negatively charged bacterial cell surface. They actively cross the inner bacterial membrane in an oxygen-dependent process.
-
Ribosomal Binding : Inside the cell, the antibiotics irreversibly bind to the 16S rRNA of the 30S ribosomal subunit.[1][2][3]
-
Inhibition of Protein Synthesis : This binding event interferes with the translation process in two ways: it causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids, and it blocks the translocation of the peptidyl-tRNA from the A-site to the P-site.[1][2]
-
Cell Death : The accumulation of faulty, non-functional proteins and the disruption of normal protein synthesis compromise the integrity of the bacterial cell membrane, leading to cell death.[1]
Data Presentation: In Vitro Antibacterial Activity
The comparative in vitro activities of this compound (MCR), Tobramycin (TOB), and the related aminoglycoside Gentamicin (GM) were evaluated against clinical isolates. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: Comparative Activity against Staphylococcus aureus
| Antibiotic | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 100 | 0.2 - 1.6 | 0.4 | 0.8 |
| Tobramycin | 100 | 0.2 - 3.1 | 0.4 | 1.6 |
| Gentamicin | 100 | 0.2 - 1.6 | 0.4 | 0.8 |
| Data derived from a study on clinical isolates, including 31 strains of Methicillin-Resistant Staphylococcus aureus (MRSA). |
Table 2: Comparative Activity against Pseudomonas aeruginosa
| Antibiotic | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 100 | 0.4 - 100 | 1.6 | 12.5 |
| Tobramycin | 100 | 0.2 - 25 | 0.8 | 3.1 |
| Gentamicin | 100 | 0.4 - 50 | 1.6 | 6.3 |
| Data derived from a study on clinical isolates. |
Analysis:
-
Against S. aureus, this compound (MIC₉₀ 0.8 µg/mL) demonstrates twofold greater potency than Tobramycin (MIC₉₀ 1.6 µg/mL) and is comparable to Gentamicin.
-
Against P. aeruginosa, Tobramycin (MIC₉₀ 3.1 µg/mL) is the most potent agent, showing fourfold greater activity than this compound (MIC₉₀ 12.5 µg/mL) and twofold greater activity than Gentamicin (MIC₉₀ 6.3 µg/mL).
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The quantitative data presented above is typically obtained using the broth microdilution method, a standardized protocol for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Dilutions : A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation : A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of colony-forming units per milliliter (CFU/mL).
-
Inoculation : Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation : The microtiter plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
Result Interpretation : Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Mechanisms of Resistance
Bacterial resistance to aminoglycosides like this compound and Tobramycin is a significant clinical concern. The primary mechanisms can be categorized as follows:
-
Enzymatic Modification : This is the most prevalent mechanism. Bacteria acquire genes that produce aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotic by adding chemical groups (acetylation, phosphorylation, or adenylylation), which prevents the drug from binding to the ribosome.
-
Target Site Alteration : Mutations in the ribosomal RNA or ribosomal proteins can alter the antibiotic's binding site on the 30S subunit, reducing its affinity and efficacy. Another emerging mechanism is the enzymatic methylation of the 16S rRNA, which also blocks antibiotic binding.
-
Reduced Permeability and Efflux : Bacteria can develop resistance by reducing the uptake of the antibiotic into the cell. This can occur through alterations in the cell membrane or through the acquisition of efflux pumps, which are specialized proteins that actively transport the antibiotic out of the cell before it can reach its ribosomal target.
References
A Head-to-Head Comparison of Micronomicin and Amikacin: Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial spectrum of activity of two aminoglycoside antibiotics, Micronomicin and Amikacin. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating these compounds.
Introduction
This compound and Amikacin are both potent aminoglycoside antibiotics that exert their bactericidal effect by inhibiting protein synthesis in susceptible bacteria. They achieve this by irreversibly binding to the 30S ribosomal subunit, leading to the misreading of mRNA and the production of nonfunctional proteins, ultimately resulting in cell death.[1][2] Amikacin, a semi-synthetic derivative of kanamycin, is known for its broad spectrum of activity, particularly against many multi-drug resistant Gram-negative bacteria.[3][4] this compound, an aminoglycoside closely related to gentamicin, also possesses a broad spectrum of activity against both Gram-positive and Gram-negative organisms.[5][6][7] This guide will delve into a comparative analysis of their activity against a range of clinically relevant bacteria.
Mechanism of Action: A Shared Pathway
Both this compound and Amikacin share a common mechanism of action, characteristic of the aminoglycoside class of antibiotics. The process begins with the transport of the antibiotic across the bacterial cell envelope, a step that is dependent on electron transport and is therefore more effective in aerobic bacteria. Once inside the cytoplasm, the aminoglycoside binds to the 16S rRNA component of the 30S ribosomal subunit. This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA template during translation. The resulting aberrant proteins can be inserted into the cell membrane, leading to altered permeability and further uptake of the aminoglycoside, creating a self-potentiating cycle that culminates in bacterial cell death.
Head-to-Head Spectrum of Activity
The following tables summarize the in vitro activity of this compound and Amikacin against various Gram-positive and Gram-negative bacteria, as indicated by their Minimum Inhibitory Concentration (MIC) values. It is important to note that direct comparative studies evaluating both drugs against the same panel of isolates are limited. The data presented here is compiled from various sources and should be interpreted with this consideration.
Gram-Negative Bacteria
| Bacterial Species | This compound MIC (µg/mL) | Amikacin MIC (µg/mL) |
| Pseudomonas aeruginosa | 0.001-8.3[8] | 4/32 (MIC50/90 for CRE) |
| Klebsiella pneumoniae | 0.001-8.3[8] | 1/4 (MIC50/90 for CRKp) |
| Serratia marcescens | 0.001-8.3[8] | - |
| Proteus spp. | 0.001-8.3[8] | - |
| Escherichia coli | - | 93.0%–94.7% susceptible[7] |
Gram-Positive Bacteria
| Bacterial Species | This compound MIC (µg/mL) | Amikacin MIC (µg/mL) |
| Staphylococcus aureus | 0.01[8] | - |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. CRE stands for Carbapenem-Resistant Enterobacteriaceae, and CRKp for Carbapenem-Resistant Klebsiella pneumoniae.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental laboratory procedure to quantify the in vitro activity of an antimicrobial agent against a specific bacterium. The methodologies for these experiments are standardized to ensure reproducibility and comparability of data across different laboratories. The most common methods are broth microdilution and agar dilution, with guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (based on CLSI guidelines)
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
1. Preparation of Antimicrobial Solutions: Stock solutions of this compound and Amikacin are prepared at a high concentration and then serially diluted to the desired testing range in cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation: The microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
4. Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Conclusion
Both this compound and Amikacin are effective broad-spectrum aminoglycoside antibiotics with a shared mechanism of action. The available data suggests that both have significant activity against a range of Gram-positive and Gram-negative bacteria. Amikacin is particularly noted for its efficacy against multi-drug resistant Gram-negative pathogens. Direct, comprehensive comparative studies are needed to provide a more definitive head-to-head assessment of their respective spectra of activity. Researchers are encouraged to consult the latest CLSI and EUCAST guidelines for detailed protocols on antimicrobial susceptibility testing.
References
- 1. d-nb.info [d-nb.info]
- 2. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity of gram-negative bacteria to six aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of recently isolated bacteria to amikacin in vitro: comparisons with four other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Antimicrobial Activity of Amikacin and Gentamicin on Clinically Important Bacteria [jscimedcentral.com]
- 8. Comparing minimum inhibitory concentrations of amikacin for pulmonary Mycobacterium avium complex disease: An analysis of culture media differences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating LC-MS Methods for Accurate Micronomicin Quantification
For researchers, scientists, and drug development professionals, the precise quantification of micronomicin, an aminoglycoside antibiotic, is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy. This guide provides a comprehensive comparison of validated liquid chromatography-mass spectrometry (LC-MS) based methods and alternative immunoassays for the accurate determination of this compound concentrations in biological matrices.
This document outlines the experimental protocols and presents a comparative analysis of the performance of different analytical techniques, offering valuable insights for selecting the most appropriate method for specific research needs.
Introduction to this compound Quantification
This compound is a potent antibiotic used against severe bacterial infections. Due to its potential for nephrotoxicity and ototoxicity, monitoring its concentration in patients is crucial. Accurate and reliable analytical methods are therefore essential. While various techniques exist, LC-MS has become a cornerstone for its high sensitivity and specificity. This guide will delve into the specifics of a validated LC-MS with pulsed electrochemical detection (LC-PED) method and compare its performance with a validated enzyme-linked immunosorbent assay (ELISA).
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. Below is a summary of the performance characteristics of a validated LC-PED method and a competitive ELISA.
| Parameter | LC-PED Method[1] | Competitive ELISA[2] |
| Principle | Chromatographic separation followed by electrochemical detection. | Antigen-antibody binding with enzymatic signal amplification. |
| Linearity Range | 0.25 - 60 µg/mL | Not explicitly stated, but IC50 is 0.58 ng/mL. |
| Limit of Detection (LOD) | 0.08 µg/mL | Not explicitly stated for this compound, but strip test detection limit is 5 ng/mL. |
| Limit of Quantification (LOQ) | 0.25 µg/mL | Not explicitly stated. |
| Precision (RSD) | Intra-day: 0.89%, Inter-day: 0.55% | Intraday CVs: 10-16%, Interday CVs: 8-15% |
| Accuracy (Recovery) | Not explicitly stated. | 108 - 131% |
| Specificity | High, separates this compound from related substances.[1] | High cross-reactivity (131.2%) with gentamicin.[2] |
| Sample Throughput | Lower, due to chromatographic run times. | Higher, suitable for screening large numbers of samples. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline the key steps for the LC-PED and ELISA methods.
LC-PED Method for this compound Quantification[1]
This method is designed for the separation and quantification of this compound from its related substances.
1. Sample Preparation:
-
Detailed sample preparation protocols for biological matrices were not provided in the source material. However, for commercial samples, a simple dilution in the mobile phase was performed.
2. Liquid Chromatography:
-
Column: A C18 column is suitable for this method.
-
Mobile Phase: An isocratic mobile phase consisting of 1% (v/v) acetonitrile and 99% (v/v) aqueous solution. The aqueous solution contains 1.25% (v/v) trifluoroacetic acid, 0.025% (v/v) pentafluoropropionic acid, and 0.85% (v/v) of 50% sodium hydroxide, with the pH adjusted to 2.6 with 0.5 M NaOH.
-
Flow Rate: Not explicitly stated, but post-column addition flow rate is 0.3 mL/min.
-
Post-column Reagent: 0.5 M NaOH is added post-column at a flow rate of 0.3 mL/min to raise the pH for detection.
3. Pulsed Electrochemical Detection (PED):
-
A quadruple-potential waveform is used for detection.
4. Mass Spectrometry (for impurity characterization):
-
The chemical structure of unknown impurities can be characterized by LC-MS by comparing their fragmentation patterns with those of available reference substances.[1]
Competitive ELISA for this compound Quantification[2]
This immunoassay is designed for the rapid screening of this compound and gentamicin residues in swine muscle.
1. Reagent Preparation:
-
Immunogen: Gentamicin-glutaraldehyde-bovine serum albumin (GEN-GDA-BSA) conjugate.
-
Monoclonal Antibody (mAb): Produced against the GEN-GDA-BSA immunogen, exhibiting high cross-reactivity with this compound.
2. ELISA Procedure:
-
The specific steps of the ELISA protocol (e.g., coating, blocking, incubation times, washing steps) were not detailed in the source material. However, it is a competitive format where free this compound in the sample competes with a labeled antigen for binding to the monoclonal antibody.
3. Data Analysis:
-
The concentration of this compound is determined by comparing the inhibition of the signal produced by the sample to a standard curve. The 50% inhibition concentration (IC50) for this compound was found to be 0.58 ng/mL.[2]
Visualizing the Workflow
To better understand the procedural flow of each method, the following diagrams were created using the DOT language.
Caption: Workflow for this compound quantification using LC-PED.
Caption: Workflow for this compound quantification using competitive ELISA.
Conclusion
Both the LC-PED and ELISA methods offer viable options for the quantification of this compound, each with its own set of advantages and limitations. The LC-PED method provides high specificity and precision, making it suitable for detailed pharmacokinetic studies and the analysis of complex mixtures where separation of related compounds is necessary.[1] In contrast, the ELISA method is a high-throughput screening tool with good recovery, ideal for rapidly analyzing a large number of samples, although it may exhibit cross-reactivity with structurally similar compounds like gentamicin.[2] The choice between these methods should be guided by the specific requirements of the study, balancing the need for specificity, sensitivity, and sample throughput. For confirmatory analysis and precise quantification, an LC-MS/MS method would be the gold standard, and the development and validation of such a method for this compound would be a valuable addition to the analytical toolkit.
References
In Vitro Synergy Validation: A Comparative Guide for Micronomicin and Piperacillin
For Researchers, Scientists, and Drug Development Professionals
Rationale for Synergy: Complementary Mechanisms of Action
The potential for synergy between Micronomicin and Piperacillin stems from their distinct and complementary mechanisms of action against bacterial cells.
-
Piperacillin: As a β-lactam antibiotic, Piperacillin targets the bacterial cell wall.[1][2][3][4] It inhibits the final step of peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs).[1][2] This disruption of the cell wall integrity leads to cell lysis and bacterial death.[1]
-
This compound: this compound, an aminoglycoside, acts within the bacterial cell to inhibit protein synthesis.[5][6] It binds to the 30S ribosomal subunit, causing misreading of mRNA and the production of non-functional proteins.[5][6] This disruption of essential protein production ultimately leads to bacterial cell death.[5][6]
The proposed synergistic interaction suggests that by weakening the bacterial cell wall, Piperacillin may facilitate the intracellular uptake of this compound, allowing it to reach its ribosomal target more effectively and at lower concentrations.
Experimental Protocols for Synergy Validation
Two primary methods are employed to determine antibiotic synergy in vitro: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[7][8][9]
Methodology:
-
Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound along the y-axis and serial dilutions of Piperacillin along the x-axis. This creates a matrix of wells containing various concentrations of both drugs.[7][8]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).[7]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[7]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: The FIC Index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive or Indifference |
| > 4 | Antagonism |
Source: Creative Diagnostics, 2022[7]
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal activity of antibiotics alone and in combination over time.[10][11]
Methodology:
-
Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a broth medium.[12]
-
Drug Exposure: The bacterial suspension is exposed to the antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria (CFU/mL) in each sample is determined by serial dilution and plating.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic combination and control.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[12]
-
Bactericidal Activity: A ≥ 3-log10 reduction in CFU/mL at 24 hours compared to the initial inoculum.[12]
-
Bacteriostatic Activity: A < 3-log10 reduction in CFU/mL at 24 hours compared to the initial inoculum.[12]
Comparative Performance Data (Illustrative)
As no direct studies on this compound with Piperacillin are available, the following tables present data from studies on Piperacillin in combination with other aminoglycosides against Pseudomonas aeruginosa. This data illustrates how the results of synergy testing would be presented.
Table 1: Illustrative Checkerboard Synergy Data for Piperacillin-Aminoglycoside Combinations against P. aeruginosa
| Aminoglycoside | Number of Strains Tested | Synergy (FICI ≤ 0.5) | Additive/Indifference (FICI > 0.5 to 4) | Antagonism (FICI > 4) | Reference |
| Gentamicin | 57 | 13% | 34% | 0% | Daschner et al., 1981[13][14] |
| Tobramycin | 57 | 13% | 34% | 0% | Daschner et al., 1981[13][14] |
| Amikacin | 57 | 13% | 34% | 0% | Daschner et al., 1981[13][14] |
| Netilmicin | 57 | 13% | 34% | 0% | Daschner et al., 1981[13][14] |
| Tobramycin (with Piperacillin/Tazobactam) | 13 (susceptible strains) | 46% | Not specified | 0% | In-Vitro Efficacy of Synergistic Antibiotic Combinations..., 2009[15] |
Table 2: Illustrative Time-Kill Analysis Data for Piperacillin/Tazobactam-Meropenem against OXA-48 Producing Klebsiella pneumoniae
| Combination | Number of Isolates | Synergy at 24h |
| Piperacillin/Tazobactam + Meropenem | 17 | 41.2% |
| Imipenem + Meropenem | 17 | 52.9% |
Source: Assessment of in vitro synergy..., 2023[16]
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Synergy Testing
Caption: Workflow for in vitro antibiotic synergy testing.
Proposed Synergistic Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. medschool.co [medschool.co]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 6. What is this compound Sulfate used for? [synapse.patsnap.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination effect of piperacillin with four aminoglycosides on nonfermenting gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. In-Vitro Efficacy of Synergistic Antibiotic Combinations in Multidrug Resistant Pseudomonas Aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2746. Assessment of in vitro synergy between Piperacillin-Tazobactam-Meropenem and Imipenem-Meropenem against OXA-48 Producing Klebsiella pneumoniae Using Time-Kill Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antibiotic Effect of Aminoglycosides, with a Focus on Micronomicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the post-antibiotic effect (PAE) of aminoglycoside antibiotics, a critical parameter in optimizing dosing regimens and ensuring therapeutic efficacy. While extensive data exists for established aminoglycosides such as gentamicin, amikacin, and tobramycin, this report also addresses the current landscape of available data for micronomicin. The PAE is the persistent suppression of bacterial growth that occurs after a short exposure to an antimicrobial agent, even when its concentration falls below the minimum inhibitory concentration (MIC)[1]. This phenomenon is a hallmark of aminoglycosides and is concentration-dependent, meaning higher drug concentrations lead to a longer PAE[2].
Quantitative Comparison of Post-Antibiotic Effect
| Aminoglycoside | Concentration (mg/L) | Bacterial Strain | Post-Antibiotic Effect (PAE) in hours |
| Amikacin | 32 | P. aeruginosa | 4.4 - 5.4 |
| Gentamicin | 8 | P. aeruginosa | 2.7 - 4.0 |
| Tobramycin | 8 | P. aeruginosa | 5.4 - 6.9 |
Table 1: In vitro Post-Antibiotic Effect of various aminoglycosides against Pseudomonas aeruginosa. Data compiled from multiple sources.
| Aminoglycoside | Concentration (mg/L) | Bacterial Strain | Post-Antibiotic Effect (PAE) in hours |
| Amikacin | 16 - 32 | S. aureus | 5.0 - 10.0 |
| Gentamicin | 4 - 8 | S. aureus | 5.0 - 10.0 |
| Netilmicin | 4 - 8 | S. aureus | 5.0 - 10.0 |
| Tobramycin | 4 - 8 | S. aureus | 5.0 - 10.0 |
Table 2: In vitro Post-Antibiotic Effect of various aminoglycosides against Staphylococcus aureus. The mean PAEs for five S. aureus strains ranged from 5-10 hours at these clinically achievable concentrations[3].
Experimental Protocols
To ensure accurate and reproducible PAE determination, standardized experimental protocols are essential. The following outlines a common in vitro method for assessing the post-antibiotic effect of aminoglycosides.
Protocol for In Vitro Post-Antibiotic Effect Determination
1. Bacterial Strain and Culture Preparation:
- Select the desired bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213).
- Prepare a logarithmic phase culture of the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized cell density (e.g., approximately 10^6 CFU/mL).
2. Antibiotic Exposure:
- Expose the bacterial culture to the desired concentration of the aminoglycoside antibiotic (e.g., 4x MIC).
- Incubate the mixture for a defined period, typically 1 to 2 hours, at 37°C with shaking.
- Include a control culture that is not exposed to the antibiotic.
3. Antibiotic Removal:
- Rapidly remove the antibiotic from the culture. This can be achieved by:
- Dilution: A 10^-3 dilution of the culture is often sufficient to reduce the antibiotic concentration to well below the MIC[4].
- Washing: Centrifuge the culture, discard the supernatant, and resuspend the bacterial pellet in fresh, pre-warmed antibiotic-free broth. Repeat this process three times.
- Enzymatic Inactivation: For certain aminoglycosides, specific enzymes can be used to inactivate the antibiotic.
4. Monitoring Bacterial Regrowth:
- Following antibiotic removal, incubate both the test and control cultures at 37°C.
- Monitor bacterial growth over time by performing viable counts (colony forming units per milliliter) at regular intervals (e.g., every hour). This can be done using standard plate counting methods.
- Alternatively, bacterial growth can be monitored using methods like bioluminescence assay of bacterial ATP or by measuring optical density.
5. Calculation of PAE:
- The PAE is calculated using the following formula: PAE = T - C
- T: The time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
- C: The time required for the viable count in the untreated control culture to increase by 1 log10 above its initial count.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for PAE determination and the mechanism of action of aminoglycosides.
Caption: Experimental Workflow for Post-Antibiotic Effect (PAE) Determination.
Caption: Mechanism of Action of Aminoglycoside Antibiotics.
Conclusion
The post-antibiotic effect is a crucial pharmacodynamic parameter of aminoglycosides that significantly influences their clinical efficacy. While robust data on the PAE of established aminoglycosides like gentamicin, amikacin, and tobramycin are available, there is a notable gap in the literature regarding the comparative PAE of this compound. The experimental protocol detailed in this guide provides a framework for conducting such comparative studies. Future research focusing on the direct comparison of this compound's PAE with other aminoglycosides against a panel of clinically relevant pathogens is warranted to fully understand its therapeutic potential and optimize its clinical use.
References
- 1. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postantibiotic effect in Pseudomonas aeruginosa following single and multiple aminoglycoside exposures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postantibiotic effect of aminoglycosides on staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Postantibiotic effect of aminoglycosides on gram-negative bacteria evaluated by a new method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Micronomicin: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Micronomicin, ensuring the safety of laboratory personnel and the protection of the environment. As an aminoglycoside antibiotic, improper disposal of this compound can contribute to the development of antibiotic-resistant bacteria, posing a significant public health risk.
Personnel handling this compound should be thoroughly trained in laboratory safety and chemical handling protocols. Always consult your institution's specific waste management policies and local, state, and federal regulations before proceeding with any disposal. This guide is intended to supplement, not replace, institutional and regulatory requirements.
Quantitative Data on Related Aminoglycosides
| Parameter | Gentamicin | Kanamycin A | Amikacin |
| Water Solubility | High | High | High |
| Bioaccumulation Potential | Low | Low | Low |
| Aquatic Toxicity | Very toxic to aquatic life | Very toxic to aquatic life with long lasting effects | No data available |
| Persistence and Degradability | Not readily biodegradable | Not readily biodegradable | No data available |
Data sourced from publicly available Safety Data Sheets for related compounds.
Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol details the steps for preparing unused, expired, or contaminated this compound for collection by a licensed waste disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Original container of this compound waste.
-
Leak-proof, sealable, and clearly labeled hazardous waste container.
-
Waste disposal manifest or institutional tracking form.
Procedure:
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for this compound and any other chemicals present in the waste. Identify all potential hazards.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Segregation: Ensure that this compound waste is segregated from other waste streams, such as general laboratory waste, sharps, and radioactive waste.
-
Containment:
-
For solid this compound (powder): Keep in its original, sealed container if possible. If the original container is compromised, transfer the powder to a new, properly labeled, and sealed container. Avoid generating dust.
-
For this compound solutions: Ensure the solution is in a sealed, leak-proof container. If necessary, transfer to a new container suitable for liquid hazardous waste.
-
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the following information:
-
"this compound"
-
Concentration and quantity
-
Date of accumulation
-
Any other hazardous components present in the mixture
-
-
Storage: Store the labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Documentation: Complete all required institutional waste disposal forms or manifests.
-
Disposal: Arrange for pick-up by your institution's licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in the general trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Disposal.
Personal protective equipment for handling Micronomicin
This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle Micronomicin. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is an aminoglycoside antibiotic.[1][2] While specific occupational exposure limits for this compound are not established, its handling requires stringent safety measures to mitigate potential health risks. The information presented here is compiled to offer procedural, step-by-step guidance for safe operational and disposal practices.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, a combination of engineering controls and personal protective equipment must be utilized.
Engineering Controls: Work with this compound should be conducted in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a fume hood or other ventilated enclosure is required.
Personal Protective Equipment: The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5][6] Personal eyeglasses do not provide adequate protection.[6]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.[3]
-
Body Protection: A lab coat or a long-sleeved gown should be worn to protect skin and clothing.[3][5]
-
Respiratory Protection: If engineering controls are insufficient or during procedures with a high risk of aerosolization, a NIOSH-approved respirator may be necessary.
| Quantitative Safety Data | Value | Source |
| Melting Point | 260 °C (decomposes) | [1] |
| Solubility | Information not available | |
| Occupational Exposure Limit (OEL) | Not established |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.
-
Weighing and Aliquoting: Conduct these activities in a designated area, preferably within a ventilated enclosure, to prevent the spread of powder.
-
Solution Preparation: When dissolving this compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Remove PPE carefully to avoid self-contamination and wash hands immediately.
Disposal Plan:
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is important to discard any unused, unwanted, or expired antibiotic prescriptions to avoid unnecessary side effects and antimicrobial resistance.[7]
-
Solid Waste: Collect waste this compound powder and contaminated disposables (e.g., gloves, weigh paper) in a sealed, labeled container for hazardous waste.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled waste container.
-
Take-Back Programs: Community-based drug "take-back" programs offer the best option for disposal.[8]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H41N5O7 | CID 3037206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 1.4 Personal Protective Equipment [nipcm.hps.scot.nhs.uk]
- 5. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 7. SIDP - Antibiotic Disposal [sidp.org]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
